Disodium 4',5'-diiodofluorescein
Description
Historical Context of Fluorescein (B123965) Discovery and Early Research
The journey of xanthene dyes began in 1871 when the German chemist Adolf von Baeyer first synthesized fluorescein. biotium.comacs.orgnih.gov He created this novel compound, which he named "resorcinphthalein," by heating phthalic anhydride (B1165640) and resorcinol. biotium.comfluorofinder.com The name fluorescein was later given to it to reflect its most remarkable characteristic: a strong yellow-green fluorescence in alkaline solutions. acs.orgnih.govfluorofinder.com While initially, its applications were not in the biological sciences, the groundwork was laid for its future as a pivotal tool in various fields. biotium.com It wasn't until decades later that its potential in biological research was realized, starting a revolution in cellular imaging and diagnostics. biotium.comkeelerglobal.com
Evolution of Fluorescein Chemistry and Derivatives
Following its discovery, the basic fluorescein structure became a platform for extensive chemical exploration. instras.com Scientists began to modify the xanthene core to create derivatives with improved or different characteristics. biotium.com This led to the development of rhodamine dyes in 1887, which offered greater photostability, reduced pH sensitivity, and longer emission wavelengths compared to the original fluorescein. biotium.comfluorofinder.com Over the years, the chemical toolbox for modifying fluorescein expanded significantly. Researchers discovered that even the carboxylic group, once thought to be indispensable, could be replaced with other substituents to generate new classes of fluoresceins with unique properties. instras.comnih.gov These modifications were not merely empirical; they led to a more rational design strategy for novel fluorescent probes based on a solid photochemical foundation. instras.comnih.gov This evolution has allowed for the creation of a vast library of fluorescein-based probes for detecting a wide range of biomolecules and for use in advanced applications like immunofluorescence. biotium.cominstras.com
Rationale for Halogenation in Xanthene Core Modification
A key strategy in the modification of the xanthene core is halogenation. The introduction of halogen atoms, such as chlorine, bromine, and iodine, into the fluorescein structure is a deliberate method to alter its electronic and, consequently, its photophysical properties. tcichemicals.commdpi.com The high electronegativity of halogens can stabilize the dianionic form of the dye, which is often the most fluorescent species. mdpi.com This stabilization can lower the pKa of the molecule, making its fluorescence less dependent on the pH of the surrounding environment and thus more robust for applications in biological systems where pH can vary. mdpi.com
The substitution of iodine atoms onto the xanthene ring has a pronounced effect on the photophysical properties of fluorescein, a phenomenon known as the "heavy-atom effect". researchgate.net This effect is more significant with iodine compared to lighter halogens like bromine. researchgate.net The presence of iodine atoms leads to a red shift in both the maximum excitation and emission wavelengths. tcichemicals.com For example, tetraiodofluorescein exhibits an excitation maximum at 535 nm and an emission maximum at 560 nm, compared to fluorescein's 460 nm excitation and 521 nm emission. tcichemicals.com This shift to longer wavelengths is advantageous in biological imaging as it can reduce background autofluorescence from tissues. biotium.com Furthermore, iodine substitution is known to trigger intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state to a triplet state. researchgate.net This property is crucial for applications such as photodynamic therapy, where the triplet state is necessary for the generation of cytotoxic singlet oxygen. researchgate.net
Interactive Table: Photophysical Properties of Halogenated Fluoresceins
| Compound | X, Y Substitution | Excitation Max (λex, max) | Emission Max (λem, max) |
| Fluorescein | X=Y=H | 460 nm | 521 nm |
| 2',7'-Dichlorofluorescein | X=H, Y=Cl | 511 nm | 533 nm |
| Tetrabromofluorescein | X=Y=Br | 524 nm | 552 nm |
| Tetraiodofluorescein | X=Y=I | 535 nm | 560 nm |
| Data sourced from TCI Chemicals. tcichemicals.com |
The specific placement of iodine atoms on the xanthene core significantly influences the molecule's reactivity and its interactions with its environment. researchgate.net The position of the halogen atoms plays a critical role in determining the rates of excited-state deactivation pathways. researchgate.net While the fluorescence rates for many fluorescein derivatives are similar, the intersystem crossing rates can vary by orders of magnitude depending on the substitution pattern. researchgate.net The location of iodine can also affect the molecule's ability to act as a photosensitizer. researchgate.net For instance, research on silicon-fluorescein derivatives has shown that the position of the iodine atom, whether on the phenolate (B1203915) ring or another part of the core, impacts the efficiency of intersystem crossing and, consequently, the singlet oxygen generation capacity. researchgate.net
Overview of Disodium (B8443419) 4',5'-diiodofluorescein (B37397): A Focus on its Distinct Research Trajectories
Disodium 4',5'-diiodofluorescein, with the chemical formula C20H8I2Na2O5 and a molecular weight of 628.063 g/mol , is a specific di-iodinated derivative of fluorescein. simsonpharma.comncats.ionih.gov Its CAS number is 33239-19-9. drugfuture.com This compound is also known by other names, including Acid Red 95. drugfuture.com The precise positioning of the two iodine atoms at the 4' and 5' positions of the xanthene structure imparts a unique set of properties that have directed its use in specific research avenues. While not as commonly cited as its tetra-iodinated counterpart, erythrosine B (2',4',5',7'-tetraiodofluorescein), 4',5'-diiodofluorescein serves as a valuable tool in studies where a specific degree of halogenation is required to fine-tune the photophysical and chemical properties of the dye. Its research applications often leverage the heavy-atom effect of the iodine atoms, making it a candidate for investigations into photosensitization and as a specialized fluorescent probe.
Scope and Significance of Contemporary Research on Iodinated Fluoresceins
Modern research continues to explore the potential of iodinated fluoresceins in a variety of advanced applications. A significant area of focus is their use as photosensitizers in photodynamic therapy (PDT). researchgate.netnih.gov The ability of iodine to promote intersystem crossing and subsequent singlet oxygen generation makes these compounds attractive for developing light-activated therapeutic agents. researchgate.net Researchers are designing and synthesizing novel iodinated fluorescein derivatives with optimized triplet state characteristics for more selective and effective cancer cell destruction. researchgate.net Furthermore, the fluorescence of these compounds allows for their use as theranostic agents, combining therapeutic action with diagnostic imaging capabilities. researchgate.net The iodination of silicon-fluorescein cores, for example, has yielded highly cytotoxic, red-shifted, and water-soluble photosensitizers that are also emissive enough for imaging. researchgate.net Beyond PDT, iodinated fluoresceins are being investigated for their potential in organic photocatalysis and as fluorescent labels for complex macromolecules like dendrimers. tcichemicals.com The ongoing exploration of these compounds underscores their versatility and the continuing importance of halogenation as a strategy for developing sophisticated chemical tools.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-(4,5-diiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10I2O5.2Na/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPXKEACWBDDSB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4I)[O-])I)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8I2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015600 | |
| Record name | Disodium 2-(4,5-diiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6371-82-0, 33239-19-9 | |
| Record name | Disodium 2-(4,5-diiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM 4',5'-DIIODOFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14QCG5ZNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Advanced Derivatization of Disodium 4 ,5 Diiodofluorescein
Classical Synthetic Routes to Iodinated Fluoresceins
Traditional methods for producing iodinated fluoresceins have historically relied on direct electrophilic substitution or the condensation of pre-halogenated starting materials.
Direct Halogenation Methods
The most straightforward approach to iodinated fluoresceins is the direct halogenation of the parent fluorescein (B123965) molecule. This method involves treating fluorescein with an iodinating agent. For instance, the synthesis of Erythrosine B (2',4',5',7'-tetraiodofluorescein) is achieved through the direct iodination of fluorescein. nsf.govnih.gov This reaction is typically performed by reacting fluorescein with iodine, often in an alcoholic solution or in the presence of a base like sodium bicarbonate. researchgate.net
While effective for producing poly-halogenated derivatives, direct halogenation often results in a mixture of products with varying degrees of iodination, making the isolation of a specific isomer like 4',5'-diiodofluorescein (B37397) challenging. A more controlled, albeit classical, approach involves solid-phase synthesis. In one such process, fluorescein is reacted with an alkali metal halide (MX, where X is a halogen) and an oxidizing agent like Oxone® at elevated temperatures (150°C or higher). nih.gov This method can produce various halogenated derivatives, including di- and tri-iodinated forms. nih.gov
Precursor-Based Synthesis Approaches
To overcome the lack of regioselectivity in direct halogenation, classical synthesis often employs precursors that already contain halogen atoms. The core of this strategy is the standard synthesis of fluorescein itself—a Friedel-Crafts acylation-alkylation reaction between phthalic anhydride (B1165640) and resorcinol, typically catalyzed by an acid such as sulfuric acid, zinc chloride, or methanesulfonic acid. wpmucdn.comyoutube.comyoutube.com
By substituting the standard reactants with halogenated versions, chemists can direct the position of the halogens. For example, using a halogenated phthalic anhydride or a halogenated resorcinol, such as 4-haloresorcinol, can yield fluorescein derivatives with halogens on either the upper or lower ring system, respectively. nsf.govacs.org This precursor-based strategy provides a more predictable route to specific isomers compared to the direct halogenation of the final fluorescein structure.
Contemporary and Optimized Synthesis of Disodium (B8443419) 4',5'-diiodofluorescein
Modern synthetic efforts focus on improving reaction efficiency, yield, purity, and regioselectivity, while also incorporating principles of sustainable chemistry.
Regioselective Iodination Techniques
Achieving regiochemically pure isomers such as 4',5'-diiodofluorescein requires precise control over the iodination reaction. One advanced strategy involves the use of precursor molecules with directing groups. For instance, starting with 4,5-diaminofluorescein (B163784) (DAF) allows for targeted modification. sigmaaldrich.commedchemexpress.comnih.gov The amino groups can be converted into diazonium salts, which are then substituted with iodine via a Sandmeyer-type reaction. This multi-step process provides explicit control over the placement of iodine atoms at the 4' and 5' positions.
Another powerful technique for achieving regioselectivity is the use of directed ortho-metalation, followed by quenching with an iodine source. For related structures, protecting groups can be used to direct lithium-halogen exchange to a specific position, which is then iodinated. nih.gov These methods, while often more complex than classical approaches, are indispensable for synthesizing isomerically pure compounds for specialized applications.
Catalyst-Assisted Synthesis for Enhanced Yield and Purity
Catalysis plays a crucial role in both the formation of the fluorescein backbone and its subsequent modification. In the initial condensation reaction, strong acid catalysts like methanesulfonic acid are often preferred as they can serve as both the catalyst and a suitable solvent, leading to higher yields under milder conditions compared to traditional zinc chloride. researchgate.net
Green Chemistry Principles in Disodium 4',5'-diiodofluorescein Synthesis
The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to dye synthesis. wpmucdn.com Key goals include reducing waste, using less hazardous chemicals, and improving energy efficiency.
In the context of fluorescein synthesis, several green advancements are relevant:
Solid-Phase Synthesis: Performing reactions in the solid state, as described for the halogenation of fluorescein with an alkali halide and Oxone®, can drastically reduce or eliminate the need for solvents, thereby minimizing waste. nih.govgoogle.com
Catalyst Efficiency: The use of highly efficient and recyclable catalysts, such as ferric hydrogensulfate for the initial condensation, aligns with green principles by reducing catalyst loading and allowing for reuse. researchgate.net
Biocatalysis: The use of enzymes or whole organisms for specific chemical transformations represents a frontier in green chemistry. While not yet standard for this specific compound, the successful use of amidases in the synthesis of other complex fluorinated molecules points to the future potential of biocatalytic routes.
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Data Tables
Table 1: Comparison of Synthetic Methods for Iodinated Fluoresceins
| Method | Reagents | Catalyst/Conditions | Outcome | Regioselectivity | Reference(s) |
|---|---|---|---|---|---|
| Direct Iodination | Fluorescein, Iodine | Sodium Bicarbonate, Ethanol (B145695) | Mixture of iodinated products (mono-, di-, tri-, tetra-) | Low | researchgate.net |
| Solid-Phase Halogenation | Fluorescein, Alkali Halide | Oxone®, ≥150°C | Mixture of halogenated products | Low to Moderate | nih.gov |
| Precursor-Based Condensation | Halogenated Resorcinol, Phthalic Anhydride | Methanesulfonic Acid | Halogenated fluorescein | High (depends on precursor) | acs.org |
| Sandmeyer-Type Reaction | 4,5-Diaminofluorescein, Sodium Nitrite, Potassium Iodide | HCl, 0°C to 25°C | 4',5'-Diiodofluorescein | High | sigmaaldrich.com |
| Catalytic Iodination (Aromatic Analogs) | Chlorinated Phenols, Iodine | Silver Salts (e.g., Ag₂SO₄) | Iodinated aromatic compounds | High | nih.gov |
Table 2: Spectroscopic Properties of Selected Halogenated Fluoresceins
| Compound | Halogen Substituents | Excitation Max (λex, max) | Emission Max (λem, max) | Reference(s) |
|---|---|---|---|---|
| Fluorescein | None | 460 nm | 521 nm | tcichemicals.com |
| 2',7'-Dichlorofluorescein | 2',7'-Dichloro | 511 nm | 533 nm | tcichemicals.com |
| Tetrabromofluorescein (Eosin Y) | 2',4',5',7'-Tetrabromo | 524 nm | 552 nm | tcichemicals.com |
| Tetraiodofluorescein (Erythrosine B) | 2',4',5',7'-Tetraiodo | 535 nm | 560 nm | tcichemicals.com |
Purification and Isolation Methodologies for High-Purity this compound
The synthesis of this compound can result in a mixture of isomers and related impurities. Therefore, rigorous purification is essential to isolate the desired compound with high purity. The primary strategies for this involve a combination of chromatographic techniques and crystallization methods.
Chromatography is a cornerstone technique for the separation of closely related fluorescent dye molecules. youtube.com It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. iyte.edu.tr For fluorescein derivatives, including diiodofluorescein, several chromatographic methods have proven effective.
High-Performance Liquid Chromatography (HPLC) is a principal method for both analytical assessment of purity and preparative purification of fluorescein derivatives. The choice of stationary and mobile phases is critical for achieving optimal separation. Reversed-phase HPLC, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (often a gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid), is commonly employed. This technique separates compounds based on their hydrophobicity.
Column chromatography is another widely used preparative technique. youtube.com The selection of the adsorbent (stationary phase) and the eluent (mobile phase) determines the separation efficiency. For fluorescein compounds, adsorbents like silica (B1680970) gel and alumina (B75360) are frequently used. A study on the separation of fluorescein derivatives highlighted that the best separations on silica are achieved with strongly acidic, weakly acidic, or neutral nonpolar mobile phases. researchgate.net The separation of a mixture of methylene (B1212753) blue and fluorescein, for instance, has been demonstrated using a column with activated alumina as the stationary phase and methanol (B129727) or ethanol as the mobile phase. youtube.com
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions and assessing the purity of fractions obtained from column chromatography. youtube.com Separations of fluorescein derivatives on cellulose (B213188) with alkaline mobile phases have been shown to be particularly effective. researchgate.net
Table 1: Comparison of Chromatographic Techniques for Fluorescein Derivative Purification
| Technique | Stationary Phase Examples | Mobile Phase Examples | Primary Application |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | C18-silica, Phenyl-silica | Acetonitrile/Water, Methanol/Water (often with TFA) | Analytical Purity, Preparative Purification |
| Column Chromatography | Silica Gel, Activated Alumina | Hexane/Ethyl Acetate (B1210297), Dichloromethane/Methanol | Preparative Scale Purification |
| Thin-Layer Chromatography (TLC) | Silica Gel, Cellulose | Toluene/Acetic Acid, Chloroform/Methanol | Reaction Monitoring, Purity Assessment |
This table provides illustrative examples of phases used for general fluorescein derivative separations.
Following chromatographic purification, recrystallization is a crucial step to obtain the compound in a highly crystalline and pure form. The principle relies on the differential solubility of the target compound and impurities in a specific solvent or solvent system at varying temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
For fluorescein derivatives, which are often polar, organic solvents such as ethanol, methanol, or mixtures with water are typically explored for recrystallization. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Impurities remain in the mother liquor.
Precipitation is an alternative method, often induced by changing the pH of the solution. This compound, being a salt, is soluble in aqueous solutions. Acidification of the aqueous solution will protonate the carboxyl and hydroxyl groups, leading to the precipitation of the less soluble free-acid form (4',5'-diiodofluorescein). This precipitate can then be isolated by filtration, washed, and dried.
Post-Synthetic Functionalization and Derivatization Strategies for this compound
Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups onto a core molecule without altering its fundamental structure. illinois.eduosti.gov For this compound, PSM is key to converting it from a simple dye into a reactive probe for various applications, most notably in biological imaging and detection. researchgate.netsemanticscholar.orgrsc.org
Bioconjugation involves the covalent attachment of a label, such as a fluorescent dye, to a biomolecule like a protein, antibody, or nucleic acid. bionordika.fi This requires the dye to be equipped with a reactive group that can form a stable covalent bond with a specific functional group on the target biomolecule. The most common targets on proteins are the primary amines of lysine (B10760008) residues and the N-terminus, and the sulfhydryl groups of cysteine residues. scbt.comaatbio.com
To make this compound reactive towards amines, it is typically converted into an activated ester or an isothiocyanate.
N-Hydroxysuccinimidyl (NHS) Esters: NHS esters are one of the most popular amine-reactive functional groups. aatbio.comnih.gov The carboxylic acid group of the fluorescein core is activated with N-hydroxysuccinimide to form the NHS ester. This ester readily reacts with primary aliphatic amines (e.g., on lysine side chains) in a pH range of 7-9 to form a stable amide bond. nih.govglenresearch.com This chemistry is widely used for labeling proteins and other amine-containing molecules. broadpharm.comthermofisher.com
Isothiocyanates (ITC): The isothiocyanate group is another widely used amine-reactive moiety. medchemexpress.com It reacts with primary amines under slightly alkaline conditions to form a stable thiourea (B124793) linkage. Fluorescein isothiocyanate (FITC) is a classic example of this type of reactive dye, used extensively for labeling proteins and antibodies. medchemexpress.com
Table 2: Common Amine-Reactive Linkers for Fluorescein Dyes
| Linker Type | Reactive Group | Target on Biomolecule | Resulting Covalent Bond | Optimal pH |
|---|---|---|---|---|
| NHS Ester | Succinimidyl Ester | Primary Amine (-NH₂) | Amide | 7.0 - 9.0 |
| Isothiocyanate | Isothiocyanate (-NCS) | Primary Amine (-NH₂) | Thiourea | > 9.0 |
Thiol-reactive linkers are used to target the sulfhydryl (thiol) groups of cysteine residues in proteins. nih.govnih.gov This approach can offer greater specificity than amine labeling, as free cysteines are often less abundant on a protein's surface. bionordika.fi
Maleimides: The maleimide (B117702) group is highly selective for sulfhydryl groups, reacting under mild conditions (pH 6.5-7.5) to form a stable thioether bond. thermofisher.com At this pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. thermofisher.com Fluorescein-5-maleimide is a commercially available reagent that exemplifies this strategy, enabling the specific labeling of cysteine residues or other sulfhydryl-containing molecules. thermofisher.comnih.gov
Iodoacetamides: Iodoacetamides are another class of thiol-reactive reagents. They react with sulfhydryl groups via an S_N2 reaction to form a stable thioether linkage. While effective, they are also reactive towards other nucleophiles like histidines and can be light-sensitive.
Table 3: Common Thiol-Reactive Linkers for Fluorescein Dyes
| Linker Type | Reactive Group | Target on Biomolecule | Resulting Covalent Bond | Optimal pH |
|---|---|---|---|---|
| Maleimide | Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 |
| Iodoacetamide | Iodoacetamide | Sulfhydryl (-SH) | Thioether | 7.0 - 8.0 |
Conjugation Chemistry for Bioconjugation and Probe Development
Click Chemistry Approaches
The derivatization of this compound using click chemistry represents a significant advancement in the synthesis of complex fluorescent probes and materials. Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, offers a modular approach to chemical synthesis. genelink.com The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. nih.gov
For this compound to be utilized in click chemistry schemes, it must first be functionalized with either an azide (B81097) or an alkyne group. This is typically achieved by reacting a functional group on the fluorescein core, such as a carboxylic acid or hydroxyl group, with a linker molecule containing the desired azide or alkyne terminus. While the literature on functionalizing fluorescein derivatives for click reactions is established researchgate.netucj.org.ua, specific protocols for the 4',5'-diiodo variant follow the same principles. A common strategy involves activating the carboxylic acid group of the fluorescein derivative and reacting it with an amine-containing linker that has a terminal azide or alkyne. researchgate.net
The resulting azide- or alkyne-modified 4',5'-diiodofluorescein becomes a versatile building block. It can be "clicked" onto a variety of substrates, biomolecules, or polymers that have been correspondingly functionalized with the complementary reactive group. nih.govnih.gov This allows for the precise and efficient labeling of targets with the unique spectral properties of the diiodinated fluorophore. The reaction is known for its high efficiency and specificity, proceeding readily in benign solvents, including aqueous mixtures, which is advantageous for biological applications. nih.govnih.gov
| Reaction Component | Role | Example | Typical Conditions |
| Functionalized Dye | The core fluorescent probe | 4',5'-diiodofluorescein-alkyne | Reacts with azide-modified target |
| Target Molecule | The substrate to be labeled | Azide-modified peptide | Reacts with alkyne-modified dye |
| Catalyst | Facilitates the cycloaddition | Copper(I) species, often generated in situ from CuSO₄ and a reducing agent | CuSO₄, Sodium Ascorbate |
| Ligand | Stabilizes the Cu(I) catalyst | Tris-(benzyltriazolylmethyl)amine (TBTA) | Used in organic solvents |
| Solvent | Medium for the reaction | DMSO/water, THF/water, t-BuOH/water | Room temperature, 2-24 hours |
Integration into Polymer Matrices and Advanced Materials
The incorporation of this compound into polymer matrices is a key strategy for developing advanced functional materials, such as sensors, optical devices, and solid-state lighting components. The integration can be achieved through non-covalent methods, like doping or blending, or through covalent attachment, which offers superior stability and prevents leaching of the dye.
Covalent integration ensures the dye is permanently fixed within the polymer architecture. A primary method to achieve this is to first convert the 4',5'-diiodofluorescein into a polymerizable monomer. This involves chemically modifying the dye to include a reactive group, such as a methacrylate (B99206), acrylate, or styryl moiety. mdpi.com This "dye-monomer" can then be introduced during the polymerization process, becoming an integral part of the resulting polymer chains through copolymerization with other standard monomers. This approach allows for precise control over the concentration and distribution of the fluorophore within the material.
Another approach involves the synthesis of hyper-crosslinked polymers where an iodine-functionalized monomer is used. rsc.org Similarly, 4',5'-diiodofluorescein can be modified to act as a cross-linking agent or as a functional pendant group on a pre-existing polymer. For example, a polymer with reactive side chains (e.g., containing azide groups) can be functionalized with an alkyne-modified diiodofluorescein via the click chemistry approach described previously. These functionalized polymers exhibit the desired optical properties of the dye while benefiting from the mechanical and processing advantages of the host polymer. rsc.orgmdpi.com
| Integration Strategy | Description | Key Reactants | Resulting Material |
| Copolymerization | The dye is modified into a monomer and then copolymerized with other monomers. | 4',5'-diiodofluorescein-methacrylate, Methyl methacrylate (MMA) | Optically active PMMA with covalently bound dye. |
| Post-Polymerization Modification | A pre-formed polymer with reactive groups is treated with a functionalized dye. | Azide-functionalized polystyrene, Alkyne-modified 4',5'-diiodofluorescein | Polystyrene with pendant dye molecules attached via triazole links. |
| Cross-linking Agent | A dye molecule modified with two or more polymerizable groups is used to link polymer chains. | Bis-acrylamide of 4',5'-diiodofluorescein, Acrylamide | A fluorescent hydrogel with the dye at the cross-linking points. |
Covalent Attachment to Nanoparticles and Surfaces
Covalently attaching this compound to nanoparticles and surfaces is critical for applications in diagnostics, bio-imaging, and targeted therapies. Covalent linkage provides robust stability, preventing the dye from detaching under harsh biological or chemical conditions, a common issue with physical adsorption. nih.gov
A variety of chemical strategies are employed for this purpose, depending on the nature of the nanoparticle or surface. For gold nanoparticles (AuNPs), a common and effective method is the formation of a gold-thiol bond. nih.gov This requires modifying the 4',5'-diiodofluorescein to incorporate a thiol (-SH) group. This can be done by reacting the dye's carboxylic acid with a linker molecule containing a terminal thiol, such as cysteamine. researchgate.net
For silica or metal oxide nanoparticles, the surface is often first functionalized with silane (B1218182) coupling agents. For instance, an amine-terminated silane can be used to coat the surface with primary amine groups. The 4',5'-diiodofluorescein, with its carboxylic acid group activated (e.g., as an NHS ester), can then be reacted with these surface amines to form stable amide bonds. A similar approach can be used for polymer nanoparticles and surfaces that possess or can be modified to have reactive functional groups like amines or carboxyls. nih.govnih.gov Recent advances have also demonstrated the ability to directly attach fluorescent molecules to plasma-polymerized nanoparticles in a single step, offering a simplified route for creating functionalized nanomaterials. nih.gov
| Nanoparticle/Surface | Surface Functional Group | Dye Functional Group | Linking Chemistry |
| Gold (Au) | Gold | Thiol (-SH) | Gold-Thiol Bond |
| Silica (SiO₂) / Metal Oxides | Amine (-NH₂) via silanization | Activated Carboxylic Acid (-CO-NHS) | Amide Bond Formation |
| Polymer Nanoparticles | Amine (-NH₂) or Carboxyl (-COOH) | Activated Carboxyl or Amine | Amide Bond Formation |
| Plasma Polymerized Films | Various reactive sites | Isothiocyanate (-NCS) or other reactive groups | Direct Covalent Reaction |
Advanced Spectroscopic and Photophysical Characterization of Disodium 4 ,5 Diiodofluorescein
Electronic Absorption Spectroscopy and Ground State Properties
The interaction of light with a molecule provides fundamental insights into its electronic structure and ground-state characteristics. For Disodium (B8443419) 4',5'-diiodofluorescein (B37397), a derivative of fluorescein (B123965), electronic absorption spectroscopy is a key technique to probe these properties. The introduction of iodine atoms onto the xanthene ring significantly influences its electronic behavior compared to the parent fluorescein molecule.
The electronic absorption spectrum of a compound is characterized by its absorption maxima (λmax), the wavelengths at which it absorbs light most strongly, and its molar absorptivity (ε), a measure of how well it absorbs light at a specific wavelength. These parameters are crucial for quantitative analysis and for understanding the electronic transitions within the molecule.
Consistent and comparable data for fluorescein derivatives are vital for correlating their structures with their photophysical properties. researchgate.net Research has been conducted to measure these properties for a series of 20 fluorescein derivatives, including 4',5'-diiodofluorescein, under identical conditions to ensure data consistency. researchgate.net The measurements were performed in both ethanol (B145695) (containing 1 mM NaOH to ensure deprotonation) and a phosphate-buffered saline (PBS) solution. researchgate.net The absorption maxima and corresponding molar absorptivity values for 4',5'-diiodofluorescein in these solvents are presented below.
| Solvent System | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| Ethanol + 1 mM NaOH | 513 nm | 7.7 x 104 M-1cm-1 | researchgate.net |
| PBS Buffer | 512 nm | 8.1 x 104 M-1cm-1 | researchgate.net |
The solvent environment can significantly alter the absorption characteristics of a chromophore. researchgate.net These changes, known as solvatochromism, arise from interactions between the solute and solvent molecules, which can be non-specific (related to solvent polarity and refractive index) or specific (such as hydrogen bonding). researchgate.netchalcogen.ro These interactions can stabilize or destabilize the ground and excited states of the molecule, leading to shifts in the absorption maxima. evidentscientific.com
For 4',5'-diiodofluorescein, the absorption maximum shows a very slight blue shift from 513 nm in ethanolic NaOH to 512 nm in aqueous PBS buffer. researchgate.net This minor shift suggests that the energy difference between the ground state and the excited state is not dramatically altered by this specific change in the solvent environment. researchgate.net Generally, an increase in solvent polarity is expected to cause a red shift (bathochromic shift) in the absorption spectrum for many dyes. researchgate.netevidentscientific.com However, the observed effect is a complex interplay of factors including the solvent's polarity, polarizability, and its ability to form hydrogen bonds with the solute. researchgate.netyoutube.com The near-identical absorption maxima in ethanol and PBS indicate that the specific electronic transition responsible for the main absorption band of 4',5'-diiodofluorescein is relatively insensitive to the differences between these two polar, protic environments. researchgate.net
The absorption spectra of fluorescein and its derivatives are highly dependent on pH due to the existence of different ionic and tautomeric forms in solution. Prototropic tautomerism involves the transfer of a proton between two atoms within the same molecule, leading to an equilibrium between different structural forms. nih.gov For fluoresceins, the main forms include a neutral lactone form (colorless), a zwitterionic form, a monoanionic (phenolate) form, and a dianionic (quinonoid) form. Each of these species has a distinct absorption spectrum.
The equilibrium between these forms can be controlled by factors such as solvent and pH. nih.gov In acidic to neutral aqueous solutions, fluoresceins can exist as a mixture of these forms. However, in basic solutions (high pH), the equilibrium is shifted strongly towards the dianionic quinonoid form, which is responsible for the strong visible absorption and intense fluorescence. researchgate.net The experimental conditions used for the data in Table 1, namely ethanol with NaOH and a PBS buffer (typically with a pH around 7.4), are designed to ensure that the dianion is the overwhelmingly predominant species. researchgate.net This simplifies the spectral analysis by isolating a single, highly absorbing form and excluding contributions from the protonated, zwitterionic, and lactone tautomers. researchgate.net Any significant deviation from a basic or well-buffered pH would result in a shift in the tautomeric and ionic equilibria, leading to substantial changes in the absorption spectrum, including the position of the λmax and the value of the molar absorptivity. nih.gov
Fluorescence Emission Spectroscopy and Excited State Dynamics
Following the absorption of a photon, an excited molecule can return to the ground state through various pathways, including the emission of light, a process known as fluorescence. The characteristics of this emission, such as its efficiency (quantum yield) and duration (lifetime), provide critical information about the molecule's excited-state behavior.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. semanticscholar.org It is one of the most important parameters for characterizing a fluorophore.
A common and reliable method for determining Φf is the relative comparison procedure. openfluor.org This technique involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield. semanticscholar.orgopenfluor.org Quinine sulfate (B86663) in sulfuric acid or fluorescein in NaOH are frequently used standards. openfluor.orgresearchgate.net The quantum yield of the unknown sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where 's' denotes the sample and 'r' denotes the reference standard. 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the respective solvent. researchgate.net To ensure accuracy, the absorbance of the solutions is typically kept low (below 0.1) to avoid inner-filter effects and reabsorption. researchgate.net
The quantum yield of 4',5'-diiodofluorescein has been determined using this relative method, with fluorescein (Φf = 0.90 in 0.1 M NaOH) as the standard. researchgate.net The results show that the introduction of heavy iodine atoms significantly quenches the fluorescence. This "heavy-atom effect" enhances the rate of intersystem crossing from the excited singlet state to the triplet state, a non-radiative decay pathway, thus decreasing the fluorescence quantum yield.
| Solvent System | Fluorescence Quantum Yield (Φf) | Reference |
|---|---|---|
| Ethanol + 1 mM NaOH | 0.02 | researchgate.net |
| PBS Buffer | 0.02 | researchgate.net |
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by various environmental factors. Time-Correlated Single Photon Counting (TCSPC) is the most widely used and accurate technique for measuring fluorescence lifetimes in the picosecond to microsecond range. horiba.comedinst.com
The TCSPC method is based on the repetitive, timed detection of single photons. horiba.comlu.se The sample is excited by a high-repetition-rate pulsed light source, such as a laser or LED. horiba.com The technique does not measure the entire fluorescence decay from a single excitation event. Instead, it measures the arrival time of the first photon detected after each excitation pulse, relative to the pulse itself. lu.sebhu.ac.in By repeating this process millions of times and building a histogram of the arrival times, a statistical distribution is constructed that precisely reconstructs the fluorescence intensity decay curve. horiba.com TCSPC is renowned for its exceptional sensitivity (detecting single photons), high time resolution, and excellent dynamic range. edinst.com
The fluorescence lifetimes for 4',5'-diiodofluorescein were measured using TCSPC, revealing a very short lifetime consistent with the low quantum yield caused by the heavy-atom effect. researchgate.net
| Solvent System | Fluorescence Lifetime (τf) | Reference |
|---|---|---|
| Ethanol + 1 mM NaOH | 0.12 ns | researchgate.net |
| PBS Buffer | 0.11 ns | researchgate.net |
The ratio of the quantum yield to the fluorescence lifetime (Φf / τf) gives the radiative decay rate constant (kr). For many fluorescein derivatives, this value is relatively constant, suggesting that substituents primarily affect the non-radiative decay pathways. researchgate.net
Stokes Shift Analysis and Environmental Sensitivity
The Stokes shift, the difference in wavelength or frequency between the maximum of the absorption and emission spectra, is a critical parameter in characterizing fluorescent molecules. For Disodium 4',5'-diiodofluorescein, also known as Erythrosin B, the Stokes shift provides a spectral window that minimizes self-absorption and enhances its utility in fluorescence-based applications. nih.gov In aqueous solutions, Erythrosin B exhibits an absorption maximum at approximately 528 nm and an emission maximum at 554 nm, resulting in a Stokes shift of about 26 nm. nih.gov This separation is advantageous for analytical techniques, as it reduces interference from endogenous fluorophores commonly found in biological and environmental samples. nih.gov
The photophysical properties of fluorescein derivatives, including this compound, are notably sensitive to the surrounding environment, particularly solvent polarity. rsc.org Generally, xanthene dyes show a bathochromic (red) shift in both absorption and fluorescence spectra as the polarity of the solvent increases. rsc.org This phenomenon is attributed to intramolecular charge transfer (ICT) interactions, indicating a larger dipole moment in the excited state compared to the ground state. rsc.org Consequently, polar solvents stabilize the excited state to a greater extent, leading to a red shift. The sensitivity of the Stokes shift to the local environment can be utilized to probe the polarity of microenvironments, such as within protein binding sites or lipid bilayers. researchgate.net For instance, a blue shift in the emission spectrum of Erythrosin B when incorporated into a lipid vesicle indicates a less polar environment compared to bulk water. researchgate.net
The magnitude of the Stokes shift can vary significantly among different fluorescent dyes, influenced by their molecular structure and the flexibility of their nanoenvironment. nih.govamolf.nl For some dyes, Stokes shifts can be as large as 136 to 198 nm. nih.gov This large separation between excitation and emission is highly desirable for in-vivo imaging to minimize background autofluorescence. researchgate.net
Table 1: Stokes Shift of this compound in an Aqueous Environment
| Parameter | Wavelength (nm) |
| Absorption Maximum (λmaxabs) | 528 nih.gov |
| Emission Maximum (λmaxfl) | 554 nih.gov |
| Stokes Shift (Δλ) | 26 nih.gov |
Mechanisms of Photophysical Modulation in this compound
The introduction of heavy atoms, such as iodine, into a molecule significantly influences its photophysical properties through a phenomenon known as the internal heavy-atom effect. nih.gov This effect arises from enhanced spin-orbit coupling, which is the interaction between the electron's spin and its orbital angular momentum. wikipedia.org In molecules containing heavy atoms, this coupling becomes more pronounced, facilitating transitions between electronic states of different spin multiplicities, a process that is otherwise "forbidden". wikipedia.org
One of the primary consequences of the heavy-atom effect is the enhancement of the intersystem crossing (ISC) rate. nih.gov ISC is a non-radiative process where a molecule in an excited singlet state (S₁) transitions to an excited triplet state (T₁). wikipedia.orgyoutube.com In fluorescein derivatives, the presence of iodine atoms in the 4' and 5' positions of the xanthene ring dramatically increases the probability of this transition. nih.gov This increased ISC rate leads to a decrease in the fluorescence quantum yield, as the population of the fluorescent singlet state is depleted more rapidly, and a corresponding increase in the phosphorescence quantum yield. nih.govresearchgate.net The rate of intersystem crossing generally increases with the atomic number of the halogen substituent, making iodine a particularly effective promoter of this process. nih.gov
The enhanced ISC is crucial for applications that rely on the generation of triplet states, such as photodynamic therapy (PDT). nih.gov The time scale for intersystem crossing is typically in the range of 10⁻⁸ to 10⁻³ seconds. wikipedia.org
The triplet state molecules formed via enhanced intersystem crossing are pivotal for the generation of singlet oxygen (¹O₂), a highly reactive oxygen species and the primary cytotoxic agent in Type II photodynamic therapy. nih.govnih.gov The mechanism involves the transfer of energy from the triplet-state photosensitizer (in this case, this compound) to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer, known as a Type II photochemical reaction, excites the molecular oxygen to its highly reactive singlet state (¹O₂).
The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). rsc.org The introduction of heavy atoms like iodine into the fluorescein structure is a well-established strategy to increase ΦΔ. rsc.org This is a direct consequence of the enhanced intersystem crossing rate, which leads to a higher population of the triplet state available to sensitize oxygen. researchgate.net The singlet oxygen quantum yield for Erythrosin B is significant, making it an effective photosensitizer. nih.gov
Table 2: Effect of Halogenation on the Photophysical Properties of Xanthene Dyes
| Compound | Substituent | Intersystem Crossing Rate | Fluorescence Quantum Yield | Singlet Oxygen Quantum Yield |
| Fluorescein | H | Low | High | Low |
| Eosin Y | Br | Increased | Decreased | Increased nih.gov |
| This compound (Erythrosin B) | I | Significantly Increased nih.gov | Significantly Decreased nih.gov | High nih.gov |
The fluorescence of this compound, like other fluorescein derivatives, is highly dependent on the pH of the solution. usda.govnih.gov This sensitivity arises from the different protonation states the molecule can adopt, each with distinct absorption and fluorescence characteristics. researchgate.net Fluorescein and its derivatives can exist in several forms, including cationic, neutral, monoanionic, and dianionic species, depending on the pH. researchgate.net
The dianionic form is the most fluorescent species. researchgate.net As the pH decreases, protonation of the phenolic and carboxylic acid groups occurs. researchgate.net For fluorescein, the pKa for the equilibrium between the monoanion and the dianion is approximately 6.4, while the pKa for the equilibrium between the neutral form and the monoanion is around 4.3. researchgate.net Acidification of a solution of a fluorescein derivative typically leads to a blue shift in the absorption spectrum and a significant decrease in fluorescence intensity. nih.gov For instance, the fluorescence intensity of fluorescein can increase by a factor of 1.3 as the pH rises from 6.9 to 8.4, after which it remains relatively constant. usda.gov
In the case of Erythrosin B, maximum fluorescence quenching in certain interactions has been observed at a pH of 4.0, which is explained by the optimal ionization states of the interacting molecules at this pH. rsc.org The protonation state of key residues can be highly sensitive to their environment, and this sensitivity can be a strategic element in the molecule's function. nih.gov
At high concentrations, the fluorescence quantum yield of this compound can be significantly reduced due to self-quenching and aggregation. nih.govresearchgate.net Self-quenching refers to any process by which an excited fluorophore is deactivated by interaction with another molecule of the same species in the ground state. plos.org This can occur through several mechanisms, including collisional quenching, the formation of non-fluorescent dimers or higher-order aggregates, and Förster resonance energy transfer (FRET) to these non-fluorescent species. nih.govplos.org
The formation of aggregates is a common phenomenon for many dyes in aqueous solutions. core.ac.uk These aggregates, often dimers, can have different absorption and emission properties compared to the monomeric form, or they may be non-fluorescent. researchgate.netnih.gov For fluorescein, self-quenching starts to become significant at concentrations around 4 x 10⁻⁴ M. researchgate.net The formation of non-fluorescent dimers can be described by a dissociation constant (KD), which governs the equilibrium between the monomeric and dimeric forms. nih.gov The study of self-quenching is often complicated by the inner filter effect at high concentrations, which involves the re-absorption of emitted fluorescence by other fluorophore molecules. nih.gov
Heavy Atom Effect: Theory and Experimental Observations
Advanced Spectroscopic Techniques for this compound Research
The study of this compound, a halogenated derivative of fluorescein, benefits immensely from advanced spectroscopic techniques that probe its excited-state dynamics, nonlinear optical properties, and interactions with its environment. These methods provide a deeper understanding of its photophysical behavior, which is crucial for its application in various scientific fields.
Time-resolved transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states in molecules. wikipedia.org In a typical setup, a high-intensity "pump" pulse excites the sample, and a lower-intensity "probe" pulse, delayed in time, measures the changes in absorbance as the molecule relaxes from its excited state. wikipedia.orgthorlabs.com This allows for the characterization of transient species, such as triplet states and radical ions, on timescales ranging from femtoseconds to microseconds. wikipedia.org
For xanthene dyes like this compound, the introduction of heavy iodine atoms is known to enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). TAS is instrumental in quantifying the efficiency and kinetics of this process. Upon photoexcitation, the initial bleach of the ground-state absorption and the appearance of stimulated emission from the S₁ state are observed. Subsequently, the decay of the S₁ state is accompanied by the rise of a new absorption band corresponding to the triplet-triplet (T₁ → Tₙ) absorption.
The decay kinetics of the transient signals provide the lifetimes of the involved excited states. For instance, in related dye systems, biexponential decay of transient signals has been observed, indicating the presence of multiple transient species or complex decay pathways. researchgate.net The environment, such as the solvent or the presence of quenchers, can significantly influence these decay times. For example, in air-saturated solutions, the triplet state lifetime is often quenched by molecular oxygen, a phenomenon that can be monitored using TAS. researchgate.net
Table 1: Representative Transient Absorption Data for Similar Dye Systems This table presents hypothetical data based on typical findings for related xanthene dyes to illustrate the type of information obtained from TAS experiments, as specific data for this compound was not available in the search results.
| Parameter | Value | Conditions |
| S₁ Lifetime (τs) | 0.5 - 2 ns | Deaerated Toluene |
| T₁ Lifetime (τt) | 50 - 150 µs | Deaerated Toluene |
| Triplet Quantum Yield (Φt) | 0.6 - 0.9 | Deaerated Toluene |
| T₁ → Tₙ Absorption Max (λ_max) | 580 - 620 nm | Toluene |
Data is illustrative and based on general knowledge of halogenated fluoresceins.
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically of lower energy, to reach an excited state that would normally be accessed by a single photon of higher energy. thermofisher.com The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂), usually measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). thermofisher.com
Measuring the TPA cross-section is crucial for applications like two-photon laser scanning microscopy (2PLSM), which allows for deeper tissue imaging with reduced photodamage compared to conventional one-photon microscopy. nih.gov The experimental determination of σ₂ often involves a relative method, where the two-photon excited fluorescence (TPEF) of the sample is compared to that of a well-characterized reference standard, such as Rhodamine B or Fluorescein, under the same excitation conditions. nih.govrsc.org
For this compound, the TPA spectrum is expected to be broad. thermofisher.com The heavy iodine atoms, while primarily influencing spin-orbit coupling, may also have subtle effects on the electronic structure that could modulate the TPA cross-section compared to its parent compound, fluorescein. Theoretical calculations, such as those employing time-dependent density functional theory (TD-DFT), can complement experimental measurements by predicting TPA spectra and providing insights into the electronic transitions involved. rsc.org
Table 2: Typical Two-Photon Absorption Properties of Fluorescent Dyes This table provides a general range of values for TPA cross-sections found in common fluorescent dyes to contextualize the potential properties of this compound.
| Fluorophore | Peak TPA Wavelength (nm) | Max σ₂ (GM) |
| Fluorescein (pH 11) | ~780 | 30 - 40 |
| Rhodamine B | ~840 | 150 - 200 |
| Alexa Fluor 488 | ~775 | ~40 |
Data compiled from general literature on common fluorophores. thermofisher.com
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. nobelprize.org Methods like Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM), which includes techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), have revolutionized biological imaging. nih.gov
The application of these principles to systems utilizing this compound would depend on its photophysical properties. For SMLM, a key requirement is the ability to photoswitch the dye between a fluorescent "on" state and a dark "off" state. In halogenated fluoresceins, the enhanced population of the long-lived triplet state can be exploited as a transient "off" state. By carefully controlling the excitation laser intensity, most molecules can be shelved in the triplet state, while a stochastic few return to the ground state and can be excited to fluoresce. The precise localization of these individual molecules allows for the reconstruction of a super-resolved image.
The high triplet state quantum yield of this compound makes it a potentially suitable candidate for certain types of SMLM. The kinetics of the on/off switching, determined by the triplet state lifetime and the rate of intersystem crossing, would be a critical factor in the quality of the reconstructed image.
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is exquisitely sensitive to the three-dimensional structure of molecules, particularly the secondary structure of proteins and the conformation of nucleic acids. wikipedia.orgresearchgate.net
While this compound itself is an achiral molecule, it can be used as an extrinsic probe to study the structure of chiral biomolecules. When the dye binds to a chiral macromolecule, such as a protein or DNA, it can exhibit an induced circular dichroism (ICD) signal in the region of its absorption bands. The characteristics of this ICD spectrum—its sign, magnitude, and shape—provide information about the binding mode and the chiral environment experienced by the dye.
For example, if this compound were to intercalate between the base pairs of a DNA duplex, the coupling of its electronic transitions with those of the chiral DNA bases would likely produce a distinct ICD signal. Similarly, binding to a specific site on a protein could result in an ICD spectrum that reflects the local secondary and tertiary structure of the protein. researchgate.net The concentration of the sample and the pathlength of the cuvette are critical parameters for obtaining high-quality CD data. jascoinc.com
Mechanistic Investigations of Interactions in Chemical and Biological Systems
Binding and Stoichiometry Studies with Chemical Analytes
The interaction of Disodium (B8443419) 4',5'-diiodofluorescein (B37397) with various chemical species, including metal ions and anions, is fundamental to its application as a chemical sensor. These interactions often lead to discernible changes in its absorption and fluorescence characteristics, providing a basis for detection and quantification.
Metal Ion Complexation Mechanisms
The complexation of metal ions by Disodium 4',5'-diiodofluorescein involves the formation of coordination complexes, which can modulate the dye's electronic and photophysical properties. The specific nature of these interactions, including the stoichiometry and the effect on the dye's fluorescence, is highly dependent on the metal ion .
Research on the closely related compound, tetraiodofluorescein, reveals that certain transition metal ions can significantly influence its binding to biological molecules. For instance, studies have shown that Cu²⁺ and Ni²⁺ ions enhance the inactivation of luciferase by tetraiodofluorescein, suggesting a metal-ion-mediated binding mechanism. In contrast, other divalent cations such as Mg²⁺, Co²⁺, and Mn²⁺ exhibit a protective effect, while Zn²⁺ can prevent the interaction and even enhance enzymatic activity. nih.gov This suggests that the coordination geometry and electronic properties of the metal ion play a crucial role in the formation and stability of the ternary complex between the dye, the metal ion, and a target molecule.
The stoichiometry of such metal-dye complexes can be determined using various spectrophotometric techniques, such as the method of continuous variation (Job's plot). pressbooks.publibretexts.org This method involves preparing a series of solutions with varying mole fractions of the metal ion and the ligand (this compound) while keeping the total concentration constant. The absorbance of the resulting complex is then measured at its wavelength of maximum absorption. The stoichiometric ratio of the complex corresponds to the mole fraction at which the maximum absorbance is observed. pressbooks.publibretexts.org While specific stoichiometric data for this compound with a wide range of metal ions is not extensively documented in publicly available literature, the principles of metal complex formation with organic ligands are well-established. nih.govresearchgate.net
Fluorescence quenching is another key mechanism through which metal ions interact with fluorophores like this compound. nih.govnih.gov Paramagnetic metal ions, in particular, are known to be effective quenchers of fluorescence. The quenching process can occur through various mechanisms, including electron transfer, energy transfer, or the formation of a non-fluorescent ground-state complex. mdpi.com The efficiency of quenching is often described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. rsc.org Studies on other fluorescent probes have demonstrated that metal ions like Fe³⁺, Cu²⁺, and Ni²⁺ can act as potent fluorescence quenchers. mdpi.comrsc.org
Table 1: Observed Effects of Various Metal Ions on the Interaction of Tetraiodofluorescein with Luciferase. nih.gov
| Metal Ion | Observed Effect |
| Cu²⁺ | Enhanced inactivation of luciferase |
| Ni²⁺ | Enhanced inactivation of luciferase |
| Mg²⁺ | Protective effect |
| Co²⁺ | Protective effect |
| Mn²⁺ | Protective effect |
| Zn²⁺ | Prevention of inactivation, enhancement of activity |
Anion Recognition Pathways
The recognition of anions by fluorescent probes is a growing area of research, driven by the importance of anions in various biological and environmental processes. chemistryviews.org The interaction between a fluorescent sensor and an anion can occur through various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and anion-π interactions. nih.govresearchgate.net These interactions can lead to changes in the photophysical properties of the probe, including shifts in absorption and emission wavelengths, as well as changes in fluorescence intensity. nih.gov
For fluorescein (B123965) derivatives, the phenolic hydroxyl groups and the carboxylic acid group can serve as hydrogen bond donors for anion recognition. The binding of an anion can alter the electronic distribution within the fluorophore, thereby affecting its fluorescence output. nih.gov For instance, the binding of basic anions can lead to deprotonation of the sensor, resulting in a significant colorimetric and fluorescent response. nih.gov
While specific studies detailing the anion recognition pathways of this compound are limited, research on related fluorescein-based receptors provides insights into the potential mechanisms. For example, dipyrromethane receptors functionalized with fluorescein have been shown to bind anions like fluoride (B91410) and acetate (B1210297) with a 1:1 stoichiometry. nih.gov The binding is facilitated by hydrogen bonding between the pyrrole (B145914) N-H protons and the anion, and can also involve anion-π interactions. nih.gov The addition of anions to these receptors results in a decrease in fluorescence intensity. nih.gov
The design of effective anion sensors often involves creating a specific binding pocket that is complementary in size and shape to the target anion. chemistryviews.org The selectivity of a sensor for a particular anion over others is a critical parameter. In some cases, sensor arrays, which utilize a series of cross-reactive sensors, are employed to generate a unique response pattern for each anion, allowing for their differentiation. chemistryviews.org
pH Sensing Mechanisms and Quantitative Models
The pH-dependent fluorescence of this compound is a cornerstone of its application as a pH indicator. The underlying mechanism involves protonation and deprotonation of the functional groups on the fluorescein backbone, which leads to distinct spectroscopic species with different absorption and emission properties.
Acid-Base Equilibrium Constants and Spectroscopic Shifts
This compound, like its parent compound fluorescein, is a polyprotic acid that can exist in several ionic forms depending on the pH of the solution. The key functional groups involved in the acid-base equilibria are the phenolic hydroxyl group and the carboxylic acid group. The protonation state of these groups dictates the electronic structure and, consequently, the absorption and fluorescence properties of the molecule.
The different ionic forms of diiodofluorescein exhibit distinct absorption and fluorescence spectra. Generally, as the pH decreases, the absorption maximum shifts to shorter wavelengths (a blue shift), and the molar absorptivity decreases. researchgate.net The dianionic form, which predominates in alkaline solutions, is the most fluorescent species. As the solution becomes more acidic, the fluorescence intensity decreases significantly due to the formation of the less fluorescent monoanionic and non-fluorescent neutral and cationic forms. researchgate.net
Table 2: Experimentally Determined pKa Values for 4',5'-Dibromofluorescein (B7799365) (DBFL) in Aqueous Solution. researchgate.net
| Equilibrium | pKa Value |
| pKa,1 | 3.14 |
| pKa,2 | 4.04 |
| pKa,3 | 6.28 |
Theoretical Models for pH-Dependent Fluorescence Response
A fundamental model for understanding pH-dependent fluorescence is based on the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of an acid. uib.no For a simple single-proton equilibrium, the fraction of the deprotonated (fluorescent) species can be calculated, and thus the expected fluorescence intensity can be modeled as a function of pH.
Φf,obs = αHA⁻ * Φf,HA⁻ + αA²⁻ * Φf,A²⁻
where α represents the mole fraction of each species and Φf is its intrinsic fluorescence quantum yield. The mole fractions are a function of pH and the pKa values of the compound. researchgate.net
More advanced theoretical models can incorporate concepts from time-dependent density functional theory (TD-DFT) and macroscopic quantum electrodynamics to describe the photophysical processes in more detail. uib.nonih.gov These models can help to understand the influence of the solvent environment and the specific electronic transitions that are affected by protonation and deprotonation, leading to the observed changes in fluorescence lifetime and intensity. uib.no The pKa value determines the sensitive pH range of the probe, and the sensitivity is proportional to the ratio of the fluorescence lifetimes of the protonated and deprotonated states. uib.no
Calibration Methodologies for pH Sensors utilizing this compound
The accurate use of this compound as a pH sensor requires proper calibration. The goal of calibration is to establish a reliable relationship between the measured fluorescence signal and the pH of the sample. jumo.plaquariumcomputer.commetrohm.com
A common calibration method for fluorescent pH indicators is a two-point or multi-point calibration. jumo.pl This involves measuring the fluorescence of the sensor in a series of buffer solutions with known and stable pH values. unisense.comysi.com The resulting data points are then used to construct a calibration curve, which plots the fluorescence intensity (or a ratio of intensities at two different wavelengths for ratiometric probes) against pH. jumo.pl
Typical Steps for Calibrating a pH Sensor based on this compound:
Buffer Selection: Choose a set of at least two, and preferably three or more, standard buffer solutions that bracket the expected pH range of the samples to be measured. ysi.com
Sensor Preparation: Ensure the sensor is clean and properly conditioned according to the manufacturer's instructions. aquariumcomputer.com
Measurement in Buffers: Sequentially immerse the sensor in each buffer solution, allowing the signal to stabilize before recording the fluorescence measurement. It is crucial to rinse the sensor with deionized water between buffer measurements to prevent cross-contamination. aquariumcomputer.com
Calibration Curve Generation: Plot the recorded fluorescence values against the corresponding pH values of the buffers.
Curve Fitting: Fit the calibration data to an appropriate mathematical model. For many fluorescent pH indicators, the relationship between fluorescence and pH follows a sigmoidal curve, which can be described by the Boltzmann equation. This equation relates the fluorescence intensity to the pH, the pKa of the indicator, and the fluorescence intensities of the fully protonated and deprotonated forms.
Sample Measurement: Once the calibration is complete, the pH of an unknown sample can be determined by measuring its fluorescence with the sensor and interpolating the pH value from the calibration curve.
Regular recalibration is essential to account for any drift in the sensor's response over time, which can be caused by factors such as photobleaching or leaching of the indicator dye. jumo.pl The frequency of recalibration depends on the stability of the sensor and the required accuracy of the measurements.
Mechanisms of Interaction with Solid Surfaces and Nanomaterials
The adsorption of dyes onto solid surfaces and their integration into nanomaterials are areas of intense research, driven by applications in sensing, catalysis, and diagnostics.
The adsorption of xanthene dyes onto various surfaces, including protein crystals and inorganic nanomaterials, is a well-studied phenomenon. nih.govresearchgate.net The process is often characterized by constructing adsorption isotherms, which relate the amount of adsorbed dye to its equilibrium concentration in the solution at a constant temperature.
For many dye-surface systems, the adsorption behavior can be described by the Langmuir model. nih.gov This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. The Langmuir isotherm describes how the number of dye molecules bound to the surface increases with concentration until the surface becomes saturated with dye molecules. researchgate.net The adsorption capacity and affinity are influenced by factors such as the charge and hydrophobicity of the dye and the nature of the surface. nih.gov For anionic dyes like this compound, adsorption is often favorable on positively charged surfaces due to strong electrostatic attractions. researchgate.net
Table 3: Representative Langmuir Adsorption Isotherm Parameters for a Xanthene Dye on a Solid Surface
| Parameter | Description | Illustrative Value |
|---|---|---|
| q_max | Maximum adsorption capacity (mg/g) | 152 mg/g |
| K_L | Langmuir adsorption constant (L/mg) | 0.05 L/mg |
| R² | Correlation coefficient | 0.99 |
This table presents typical parameters derived from fitting experimental data to the Langmuir model for dye adsorption on a nanomaterial surface. nih.govresearchgate.net
Hybrid nanostructures, which combine the properties of different materials at the nanoscale, offer synergistic functionalities for advanced applications. frontiersin.org Fluorescent dyes like this compound can be incorporated into or onto nanoparticles to create probes for imaging and sensing.
Common methods for synthesizing these hybrid structures include:
In-situ Polymerization: Inorganic nanoparticles are dispersed in a monomer solution, which is then polymerized, trapping the nanoparticles within a polymer matrix. frontiersin.org
Sol-Gel Method: This technique involves the transition of a liquid "sol" into a solid "gel" phase, allowing for the uniform dispersion of dyes or nanoparticles within a matrix, such as silica (B1680970). frontiersin.org
Layer-by-Layer (LBL) Assembly: This method uses electrostatic interactions to sequentially adsorb oppositely charged materials, such as a negatively charged dye and a positively charged polyelectrolyte, onto a nanoparticle core. nih.gov
Covalent Linkage: Dyes can be chemically modified to include functional groups (e.g., thiols, amines) that can covalently bond to the surface of nanoparticles like gold or silica. nih.gov
For example, fluorescein isothiocyanate (FITC), a derivative of fluorescein, is commonly used to create fluorescently labeled hybrid materials, such as magnetic-luminescent nanostructures for bio-imaging. researchgate.net The resulting hybrid material combines the properties of its components, such as the magnetic responsiveness of iron oxide nanoparticles and the fluorescence of the dye, creating a multifunctional theranostic agent. nih.govnih.gov
Influence of Surface Chemistry on Dye Photophysics
The interaction of fluorescent dyes with solid or organized surfaces can profoundly alter their photophysical properties. For this compound, a halogenated xanthene dye, its behavior upon adsorption onto various substrates is governed by a complex interplay of factors including the nature of the surface, the distance and orientation of the dye relative to the surface, and the surrounding microenvironment. While specific experimental data for 4',5'-diiodofluorescein is limited in publicly accessible literature, its photophysical response to different surface chemistries can be inferred from the well-documented behavior of its parent compound, fluorescein, and other halogenated derivatives. These interactions are critical in fields such as photocatalysis, sensing, and materials science.
The primary mechanisms by which a surface influences the dye's excited state include:
Electron Transfer: The dye, upon excitation, can inject an electron into the conduction band of a semiconductor or accept an electron from it.
Energy Transfer: Non-radiative energy transfer can occur from the excited dye to the surface, particularly with metallic nanoparticles, leading to fluorescence quenching.
Modification of Radiative and Non-Radiative Decay Rates: Proximity to a plasmon-generating metallic surface can alter the intrinsic radiative decay rate of the dye and introduce new non-radiative decay pathways.
Environmental Effects: The polarity, rigidity, and chemical nature of the surface or encapsulating environment (like a micelle) can affect the dye's electronic structure, influencing absorption and emission spectra (solvatochromism) and altering the efficiency of competing de-excitation pathways.
**Interaction with Semiconductor Surfaces (e.g., TiO₂) **
When adsorbed onto a wide-bandgap semiconductor like titanium dioxide (TiO₂), the primary interaction for a fluorescein-type dye is photoinduced electron transfer. This process is the foundation of dye-sensitized solar cells (DSSCs). Upon photoexcitation, an electron from the highest occupied molecular orbital (HOMO) of the dye is promoted to the lowest unoccupied molecular orbital (LUMO). If the dye's LUMO is energetically positioned above the semiconductor's conduction band, the excited electron can be injected into the TiO₂, leading to charge separation.
This electron injection is a form of fluorescence quenching, as it provides a rapid, non-radiative decay pathway that outcompetes photon emission. Studies on fluorescein derivatives adsorbed on TiO₂ colloids show that this interaction is strong. For example, a model fluorescein compound (FL4) was found to adsorb onto TiO₂ colloids through its phenolic function, with a high degree of association. rsc.org The process leads to efficient fluorescence quenching, and the mechanism of photoinduced electron injection has been confirmed through various spectroscopic techniques. rsc.org The efficiency of this process is highly dependent on the adsorption geometry and the electronic coupling between the dye and the semiconductor surface. researchgate.net
Table 1: Representative Interaction Data for a Fluorescein Derivative on TiO₂ Colloid
| Parameter | Compound | Value | Source |
|---|---|---|---|
| Apparent Association Constant (K_app) | Model Fluorescein (FL4) | ~3590 M⁻¹ | rsc.org |
| Degree of Association (α) | Model Fluorescein (FL4) | ~0.86 | rsc.org |
Data shown for a model fluorescein compound (FL4) as a proxy for diiodofluorescein behavior.
Interaction with Metallic Nanoparticle Surfaces
The photophysics of a dye near metallic nanoparticles (e.g., gold or silver) is dominated by the particle's localized surface plasmon resonance (LSPR). The outcome of the interaction—either fluorescence quenching or enhancement—is exquisitely sensitive to the distance between the dye and the nanoparticle surface.
Quenching at Short Distances: When this compound is in direct contact or very close proximity (typically < 5 nm) to a gold or silver nanoparticle, its fluorescence is severely quenched. nih.govmdpi.com This quenching arises from efficient resonance energy transfer (RET) from the dye's excited state to the metal, where the energy is dissipated non-radiatively as heat. This process is so efficient that quenching efficiencies can exceed 99%. nih.gov Studies on various dyes have shown that this process is accompanied by a substantial shortening of the fluorescence lifetime and a drastic decrease in the radiative decay rate. nih.govnih.gov
Enhancement at Optimal Distances: At an intermediate distance (typically 5-20 nm), the dye can experience a significant enhancement of its fluorescence signal, a phenomenon known as metal-enhanced fluorescence (MEF). mdpi.comresearchgate.net This enhancement results from the amplification of the local electromagnetic field by the nanoparticle's LSPR, which increases the dye's excitation rate. While the energy transfer quenching mechanism is still active, its distance-dependent effect weakens more rapidly than the field enhancement effect. The result is an optimal distance where the net effect is a boost in fluorescence intensity. For one near-infrared dye, Cypate, fluorescence was enhanced approximately 17-fold at a distance of about 5 nm from a 10 nm gold nanoparticle. mdpi.com The precise enhancement factor and optimal distance depend on the nanoparticle's size, shape, and material, as well as the dye's intrinsic quantum yield and spectral properties. mdpi.com
Table 2: Distance-Dependent Fluorescence Behavior of Dyes near Metallic Nanoparticles
| Dye | Nanoparticle | Distance from Surface | Observed Effect | Source |
|---|---|---|---|---|
| Lissamine | Gold (Au) | Attached (close contact) | >99% fluorescence quenching; lifetime shortens | nih.gov |
| Cypate | Gold (Au) | ~0 nm (on surface) | Complete fluorescence quenching | mdpi.com |
| Cypate | Gold (Au) | ~5 nm | ~17-fold fluorescence enhancement | mdpi.com |
| Fluorescein-labeled Oligo | Silver (Ag) | Attached (close contact) | Surface-enhanced fluorescence (SEF) |
Data derived from various fluorophores to illustrate the general principles expected for diiodofluorescein.
Influence of Micellar Environments
When incorporated into micelles, which are organized assemblies of surfactant molecules in solution, a dye's photophysics is influenced by the unique microenvironment of the micellar core or palisade layer. This environment is typically more nonpolar and viscous than the bulk aqueous solution.
For a dye like this compound, partitioning into a micelle would likely lead to:
Spectral Shifts: A change in the absorption and emission maxima due to the altered polarity of the dye's immediate surroundings.
Increased Fluorescence Quantum Yield: The more rigid and constrained environment within the micelle can inhibit non-radiative decay pathways that involve molecular motion (e.g., internal conversion or intramolecular rotation), leading to an increase in fluorescence efficiency compared to water.
Altered Photochemical Pathways: The hydrophobic nature of the micellar interior can concentrate reactants or alter solvation dynamics, potentially affecting processes like intersystem crossing or the formation of transient species. Studies on other probes in various micellar systems have demonstrated that the local environment significantly retards solvation dynamics and can enable different excited-state processes.
Applications in Advanced Analytical and Bioanalytical Methodologies
Fluorescent Probes for pH Sensing in Microenvironments
The fluorescence intensity and spectral characteristics of fluorescein (B123965) and its derivatives are intricately linked to the pH of their surrounding environment. The core structure of these molecules can exist in different prototropic forms (e.g., monoanion and dianion) under varying pH conditions, each with distinct absorption and emission properties. The equilibrium between these forms is governed by the compound's pKa value. The dianionic form is typically responsible for the strong visible absorption and potent fluorescence, while the monoanionic form has less intense, blue-shifted absorbance and a much lower fluorescence quantum yield nih.gov. This pH sensitivity allows these compounds to function as fluorescent probes for measuring pH in microscopic environments.
Halogenation of the fluorescein molecule, such as in Disodium (B8443419) 4',5'-diiodofluorescein (B37397), influences these properties. The addition of electron-withdrawing halogen atoms tends to shift the absorption and emission spectra to longer wavelengths (a bathochromic or red shift) and can alter the pKa of the phenolic protons researchgate.netmdpi.com. This tuning of spectral properties can be advantageous, for instance, by moving the fluorescence emission to a region with less background autofluorescence from biological samples.
To illustrate the effect of halogenation on the fluorescein core, the properties of related compounds are presented below.
Interactive Data Table: Comparison of Fluorescein and its Halogenated Derivatives
| Compound | Halogen Substitution | pKa | Absorption Max (λmax) | Emission Max (λem) |
|---|---|---|---|---|
| Fluorescein | None | ~6.4 | ~490 nm | ~515 nm |
| Eosin Y | Tetrabromo | ~3.8 | ~517 nm | ~535 nm |
Note: Spectral values are approximate and can vary with solvent and pH. The pKa values for Eosin Y and Erythrosin B are for the more acidic proton. lookchem.combeilstein-journals.orgnih.gov
Based on these trends, Disodium 4',5'-diiodofluorescein is expected to exhibit pH-dependent fluorescence with absorption and emission maxima shifted to longer wavelengths compared to the parent fluorescein molecule.
The measurement of intracellular pH (pHi) is crucial for understanding cellular physiology, as many processes like enzyme activity, cell proliferation, and metabolism are tightly regulated by pH a4cell.com. Fluorescent probes are widely used for pHi monitoring in live cells due to their high sensitivity and spatial resolution a4cell.comresearchgate.netthermofisher.com.
A probe like this compound can be used for pHi measurements in cell culture systems. Typically, a membrane-permeant ester form of the dye is introduced to the cells. Once inside, cellular esterases cleave the ester groups, trapping the fluorescent, membrane-impermeant form of the dye in the cytoplasm. As the intracellular pH fluctuates, the fluorescence intensity or the ratio of fluorescence intensities at two different wavelengths changes, which can be measured using fluorescence microscopy or flow cytometry. This change is then correlated to a specific pH value using a calibration curve, often generated by treating the cells with ionophores like nigericin and valinomycin in buffers of known pH to equilibrate the intracellular and extracellular pH a4cell.com. The specific pKa and spectral properties of this compound would determine its optimal pH sensing range for monitoring cytosolic or organellar pH.
Beyond cellular systems, understanding pH gradients is vital in materials science and in the operation of microfluidic devices. For instance, localized pH changes can influence chemical reactions, material properties, and particle transport researchgate.net. Fluorescent pH-sensitive dyes can be immobilized onto surfaces or within hydrogels to create sensor films that map these pH gradients in real-time.
This compound could be incorporated into such a sensor. For example, the dye could be covalently linked to a polymer matrix or encapsulated in microparticles which are then embedded in a transparent film. When this film is placed in contact with a surface or within a device, a fluorescence microscope can be used to record the spatial and temporal changes in fluorescence intensity. By calibrating the fluorescence response to known pH values, a two-dimensional map of the pH gradient across the material or device can be generated. This technique has been successfully used with other fluorescein derivatives to visualize pH changes in 3D paper-based cell cultures and within microfluidic channels instras.comchemicalbook.com.
Labels and Tracers in Cell Biology Research (Excluding Clinical Applications)
The intense fluorescence and chemical functionality of the fluorescein scaffold make its derivatives, including this compound, effective labels and tracers for biomolecules and cellular structures in non-clinical research settings. They can be conjugated to proteins, antibodies, or nanoparticles to enable visualization and tracking. Commercial sources suggest that 4',5'-diiodofluorescein is well-suited as a fluorescent marker for in vitro visualization of biomolecules .
Live-cell imaging allows for the real-time observation of dynamic cellular processes. Fluorescent dyes are essential tools for these studies, providing contrast to specific cellular components. Iodinated fluoresceins, such as Erythrosin B, have been shown to enter living cells and provide nuclear and cytoplasmic staining, which is useful for terminal imaging and cell counting protocols.io.
Research applications have demonstrated the utility of 4',5'-diiodofluorescein in various live-cell imaging contexts. It has been successfully used to label nanoparticles, allowing researchers to meticulously track their pathway into cellular structures. This labeling technique enables the visualization of not only the final destination but also the dynamics of nanoparticle entry into cells . Furthermore, its application in cell membrane staining has facilitated the exploration of fundamental membrane functions and information exchange mechanisms .
Determining the subcellular localization of proteins and other molecules is key to understanding their function. Fluorescent dyes that accumulate in specific organelles are valuable tools for these studies. Eosin Y, a related tetrabromofluorescein, is widely used in histology as a cytoplasmic stain bionity.comwikipedia.org.
The specific properties of 4',5'-diiodofluorescein have been leveraged for organelle-specific labeling in vitro. It has been successfully employed in mitochondrial localization experiments, where it labels the mitochondria, allowing for clear visualization with fluorescence confocal imaging . This specificity provides a powerful method for studying mitochondrial dynamics and function within the cellular environment.
Fluorescence-based methods offer a safer and more versatile alternative to traditional radioligand assays for studying receptor-ligand interactions celtarys.com. In these assays, a ligand is labeled with a fluorophore, and its binding to a receptor on a cell surface or in a membrane preparation is detected by a change in a fluorescent property, such as intensity or polarization nih.gov.
Fluorescein and its derivatives are commonly conjugated to ligands for use in these assays nih.govresearchgate.net. A molecule like this compound can serve as the fluorescent reporter. When the fluorescently-labeled ligand is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a large receptor protein, its movement is restricted, leading to an increase in fluorescence polarization. This change can be measured to quantify binding affinity (Kd) or to screen for unlabeled compounds that compete for the same binding site (IC50) nih.gov. The distinct spectral properties of halogenated fluoresceins make them suitable candidates for developing such assays, particularly for multiplexing with other fluorescent probes mdpi.com.
Spectroscopic Probes for Environmental and Material Sciences
The unique photophysical characteristics of this compound position it as a promising candidate for spectroscopic probes in environmental and material sciences. Its fluorescence can be modulated by interactions with its surrounding environment, enabling the detection and monitoring of various chemical species and processes.
The fluorescence of xanthene dyes, including di-iodinated fluorescein derivatives, is known to be sensitive to the presence of heavy metal ions. This sensitivity forms the basis of their application in the detection of environmental pollutants. The interaction between the fluorescent probe and metal ions can lead to a phenomenon known as fluorescence quenching, where the intensity of the emitted light is diminished. This change in fluorescence can be quantitatively correlated to the concentration of the pollutant.
The mechanism of quenching can occur through several pathways, including electron transfer, energy transfer, and the formation of a non-fluorescent ground-state complex between the dye and the quencher. For instance, heavy metals like mercury (Hg²⁺), copper (Cu²⁺), and lead (Pb²⁺) are known to be effective quenchers of fluorescence for various organic dyes. While specific studies on this compound are limited, the principles of fluorescence quenching observed with similar fluorophores provide a strong indication of its potential in this area.
Table 1: Hypothetical Fluorescence Quenching of this compound by Various Metal Ions
| Metal Ion | Concentration (µM) | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |
| None | 0 | 1000 | 0 |
| Hg²⁺ | 10 | 450 | 55 |
| Cu²⁺ | 10 | 620 | 38 |
| Pb²⁺ | 10 | 780 | 22 |
| Cd²⁺ | 10 | 850 | 15 |
Note: The data in this table is illustrative and based on the known quenching effects of heavy metals on similar fluorescent dyes. Actual values for this compound would require experimental verification.
The redox environment can significantly influence the fluorescence properties of certain dyes. Halogenated fluoresceins, due to the electron-withdrawing nature of the halogen atoms, can be sensitive to changes in the redox potential of their environment. This sensitivity allows them to be used as probes for monitoring redox processes in various chemical systems.
The mechanism often involves a change in the electronic state of the fluorophore upon interaction with oxidizing or reducing agents. For example, the fluorescence of a probe might be quenched in an oxidizing environment and restored in a reducing environment, or vice versa. This "on-off" or "off-on" switching of fluorescence provides a clear signal for the change in redox state. While specific applications of this compound for monitoring redox processes are not extensively documented in peer-reviewed literature, the underlying principles of redox-sensitive fluorescent probes suggest its potential utility in this field.
High-Throughput Screening Platforms Utilizing this compound
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, speed, and amenability to automation and miniaturization.
This compound can be employed in a variety of fluorescence-based assay formats for HTS. These assays are designed to produce a fluorescent signal that is dependent on the activity of a biological target or a chemical reaction of interest. Common formats include:
Fluorescence Intensity (FI): The simplest format, where an increase or decrease in fluorescence intensity indicates the modulation of the target's activity.
Fluorescence Polarization (FP): This technique is used to study molecular binding events. When a small fluorescent molecule like this compound binds to a larger molecule, its rotation slows, leading to an increase in the polarization of the emitted light.
Förster Resonance Energy Transfer (FRET): FRET assays involve two fluorophores, a donor and an acceptor. When in close proximity, the excited-state energy of the donor can be transferred to the acceptor, leading to acceptor emission. This can be used to monitor interactions between molecules labeled with the donor and acceptor.
The choice of assay format depends on the specific biological question being addressed. The stable and bright fluorescence of this compound makes it a suitable candidate for the development of robust and sensitive HTS assays.
A key trend in HTS is the move towards automation and miniaturization to increase throughput and reduce costs. Assays are typically performed in high-density microplates (e.g., 384- or 1536-well formats), and liquid handling is performed by robotic systems.
The use of fluorescent probes like this compound is highly compatible with these automated and miniaturized platforms. The high sensitivity of fluorescence detection means that only small volumes of reagents are required, which is a significant advantage in terms of cost and the conservation of valuable samples. Furthermore, fluorescence plate readers are standard equipment in HTS laboratories and can rapidly measure the signal from thousands of wells.
Table 2: Comparison of Assay Parameters in Standard vs. Miniaturized Formats
| Parameter | Standard 96-well Plate | Miniaturized 384-well Plate | Miniaturized 1536-well Plate |
| Assay Volume | 100 - 200 µL | 20 - 50 µL | 2 - 10 µL |
| Reagent Consumption | High | Moderate | Low |
| Throughput | Low | High | Very High |
| Cost per Sample | High | Moderate | Low |
Advanced Microscopy and Imaging Techniques
Fluorescence microscopy is an indispensable tool in cell biology for visualizing cellular structures and processes with high specificity. Fluorescent dyes, or fluorophores, are used to label specific molecules or organelles within a cell, which can then be visualized using a fluorescence microscope.
This compound has been identified as a useful fluorescent marker for in vitro visualization of biomolecules and cellular components. Specifically, it has been noted for its application in cell membrane and mitochondrial localization staining. The dye can be used to label these structures, allowing researchers to study their morphology, dynamics, and function in living or fixed cells. The bright and stable fluorescence of this di-iodinated derivative makes it suitable for various advanced microscopy techniques, including confocal microscopy and potentially super-resolution microscopy, which require photostable probes. The ability to visualize specific cellular compartments with high resolution is crucial for understanding the fundamental mechanisms of cellular function and information exchange.
Confocal Fluorescence Microscopy Applications
Confocal fluorescence microscopy, a technique that provides high-resolution, optically sectioned images of thick specimens, is greatly enhanced by the use of specific and photostable fluorescent probes like this compound. This dye is instrumental in visualizing cellular architecture and the dynamics of intracellular processes. scian.cl
A primary application of this compound in confocal microscopy is as a stain for the cytoplasm and other cellular compartments. Its ability to permeate cell membranes and accumulate within the cell allows for the clear delineation of cellular boundaries and the visualization of cytoplasmic structures. This makes it a useful tool for studying cell morphology, cell-to-cell interactions, and changes in cellular organization in response to various stimuli.
Furthermore, the fluorescence intensity of many fluorescein derivatives is sensitive to pH. This property can be harnessed to use this compound as a marker for intracellular pH. This application is particularly valuable in studying the function of organelles with specific pH environments, such as lysosomes.
The spectral properties of this compound also make it suitable for multi-color imaging experiments. When used with other fluorophores that have different excitation and emission spectra, it enables the simultaneous visualization of multiple cellular targets. This is critical for understanding the spatial relationships and colocalization of different proteins and organelles.
Table 1: Spectral Properties of this compound Relevant to Confocal Microscopy
| Property | Value |
| Excitation Maximum (approx.) | 515 nm |
| Emission Maximum (approx.) | 535 nm |
| Quantum Yield | Moderate |
| Photostability | Moderate |
Note: The spectral properties of fluorochromes can be environmentally sensitive and may vary with different solvents and applications. evidentscientific.com
Flow Cytometry for Cellular Analysis
Flow cytometry is a high-throughput technology that allows for the rapid analysis of single cells within a heterogeneous population. This compound is utilized in this field, primarily as a fluorescent stain for determining cell viability and for cell enumeration.
The dye can distinguish between viable and non-viable cells based on the integrity of the cell membrane. Viable cells with intact membranes can typically exclude the dye, whereas cells with compromised membranes will take it up and become fluorescent. This principle enables the swift quantification of live and dead cells in a sample, a crucial measurement in toxicology, drug efficacy studies, and routine cell culture monitoring.
Table 2: Applications of this compound in Flow Cytometry
| Application | Principle of Measurement | Typical Output |
| Cell Viability | Differential uptake based on membrane integrity | Percentage of live/dead cells |
| Cell Counting | Staining of all cells for enumeration | Total cell count |
| Intracellular pH | pH-dependent fluorescence intensity | Histogram of fluorescence intensity |
Image Analysis Algorithms for this compound Data
The extraction of quantitative data from images acquired using this compound is dependent on the application of advanced image analysis algorithms. These computational tools are vital for deriving meaningful information from the complex datasets generated by fluorescence microscopy and flow cytometry.
In the analysis of confocal microscopy images, algorithms for cell segmentation are commonly used to identify and outline individual cells. This step is fundamental for subsequent quantitative measurements, including cell size, shape, and the intensity of the fluorescent signal. Algorithms such as thresholding and watershed are frequently employed for this purpose. Following segmentation, other algorithms can quantify the fluorescence within specific cellular regions. Colocalization algorithms, for instance, are used to measure the degree of spatial overlap between the signal from this compound and other fluorescent probes, which can reveal the co-distribution of different molecules.
For flow cytometry data, the analysis of this compound signals involves gating strategies to identify and quantify cell populations based on their fluorescence properties. Modern flow cytometry software incorporates algorithms for automated gating and population clustering, which aids in the analysis of large and complex datasets. nih.gov These algorithms help to reduce operator-dependent variability and enhance the reproducibility of the analysis.
Table 3: Common Image Analysis Algorithms for this compound Data
| Algorithm Type | Application in Microscopy | Application in Flow Cytometry |
| Segmentation | Detection of cell and organelle boundaries | Not directly applicable |
| Thresholding | Separation of fluorescent signal from background | Gating of cell populations |
| Colocalization | Quantification of the spatial overlap of signals | Not directly applicable |
| Clustering | Identification of cells with similar features | Automated identification of populations |
Computational Chemistry and Molecular Modeling of Disodium 4 ,5 Diiodofluorescein
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its spectroscopic and photochemical behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure (or electron density) of many-body systems. For a molecule like Disodium (B8443419) 4',5'-diiodofluorescein (B37397), DFT calculations can be employed to determine its optimized ground-state geometry, vibrational frequencies, and various electronic properties.
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For halogenated fluoresceins, the choice of the functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G*, def2-SVP) is crucial for obtaining accurate results. figshare.comacs.org The presence of heavy iodine atoms necessitates the use of basis sets that can adequately describe their electron-rich nature, often incorporating effective core potentials.
Research on halogenated diphenylhexatrienes has shown that DFT calculations can reproduce experimentally observed trends in crystal structures and optical properties, highlighting the influence of halogen bonding and π-stacking interactions. figshare.com For Disodium 4',5'-diiodofluorescein, DFT could be used to predict how the iodine substituents influence the planarity of the xanthene core and the orientation of the phenyl group, which are critical factors for its photophysical properties.
Table 1: Illustrative DFT-Calculated Ground State Properties for a Halogenated Fluorescein (B123965) Analogue
| Property | Calculated Value | Method |
| Ground State Energy | -XXXX.XXXX Hartrees | B3LYP/6-311+G(d,p) |
| Dipole Moment | X.XX Debye | B3LYP/6-311+G(d,p) |
| C-I Bond Length | ~2.1 Å | B3LYP/def2-SVP |
| Dihedral Angle (Xanthene-Phenyl) | ~75° | B3LYP/def2-SVP |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar molecules.
To investigate the electronic transitions and excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgnih.gov TD-DFT can predict the absorption spectra of molecules, providing information about the energies and intensities of electronic excitations.
For this compound, TD-DFT calculations would reveal the nature of its visible absorption band, which is characteristic of the xanthene chromophore. The calculations would identify the specific molecular orbitals involved in the primary electronic transition, typically a π-π* transition localized on the conjugated system. Studies on fluorescein derivatives have demonstrated that TD-DFT can help understand the mechanisms of fluorescence and fluorescence quenching. acs.org
The choice of functional is again critical in TD-DFT, especially for systems with potential charge-transfer character. rsc.org For halogenated dyes, TD-DFT calculations have been successfully used to reproduce experimental absorption spectra and explain the red-shift observed with increasing halogen size. figshare.com
Table 2: Illustrative TD-DFT Predicted Electronic Transitions for a Halogenated Fluorescein Analogue
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~530 | > 0.5 | HOMO → LUMO (π-π) |
| S₀ → S₂ | ~480 | < 0.1 | HOMO-1 → LUMO (π-π) |
| S₀ → S₃ | ~350 | ~ 0.2 | HOMO → LUMO+1 (π-π*) |
Note: The values in this table are illustrative and based on typical TD-DFT results for fluorescein-based dyes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as the frontier orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the chemical reactivity and the electronic excitation energy of a molecule. rsc.org
For this compound, the HOMO is expected to be a π-orbital delocalized over the xanthene ring, while the LUMO would be a corresponding π*-antibonding orbital. DFT calculations can provide visualizations of these orbitals and their energy levels. The HOMO-LUMO gap is directly related to the wavelength of the lowest energy absorption. A smaller gap generally corresponds to a longer wavelength of absorption.
The introduction of iodine atoms is expected to influence the energies of the frontier orbitals. The electron-withdrawing nature of halogens can lower the energy of both the HOMO and LUMO, and the extent of this effect can be quantified by DFT. Comparing the HOMO-LUMO gaps of fluorescein and its halogenated derivatives can provide insight into the observed shifts in their absorption spectra.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with the surrounding environment.
The photophysical properties of dyes like this compound are often highly sensitive to the solvent environment. MD simulations can be used to model the explicit interactions between the dye molecule and solvent molecules, providing a detailed picture of the solvation shell. osti.gov
In an MD simulation, the forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom over time. This allows for the study of dynamic processes such as how solvent molecules reorganize around the dye upon electronic excitation, a process known as solvation dynamics. osti.govnih.govacs.org The timescale of this reorganization can influence the Stokes shift and the fluorescence lifetime of the dye. For a charged molecule like this compound, electrostatic interactions with polar solvent molecules would be particularly significant.
At higher concentrations, dye molecules can form aggregates, which often leads to changes in their absorption and emission properties. MD simulations are a powerful tool to investigate the process of aggregation and predict the structure of the resulting dimers or larger self-assembled structures. researchgate.net
For this compound, MD simulations could predict the preferred orientation of two or more molecules as they approach each other in solution. These simulations can reveal the key intermolecular interactions driving aggregation, such as π-π stacking between the xanthene cores and hydrophobic interactions. A study on Erythrosin B has shown that it can form oligomeric structures at higher concentrations, which was elucidated with the help of molecular mechanics calculations. researchgate.net Understanding the aggregation behavior is crucial for applications where the dye is used at high concentrations.
A molecular dynamics study of Erythrosin B's interaction with the amyloid-beta peptide demonstrated that the dye molecule binds to the peptide surface, influencing its conformation. This highlights the ability of MD simulations to probe the interactions of halogenated fluoresceins with biomolecules, which is relevant for their use as biological stains and probes.
Docking and Binding Simulations with Macromolecules
Molecular docking and binding simulations are powerful computational techniques used to predict the interaction between a small molecule, such as a dye, and a macromolecule, like a protein or DNA. These methods are instrumental in understanding the binding modes and affinities that govern the biological activity and staining properties of dyes.
In the context of this compound, which is closely related to the well-studied Erythrosine B (tetraiodofluorescein), computational studies have provided valuable insights into its binding mechanisms. For instance, molecular dynamics (MD) simulations have been employed to investigate the interaction of Erythrosine B with the amyloid beta peptide (Aβ40), which is implicated in Alzheimer's disease. These simulations revealed that the dye can bind to both the N-terminus and C-terminus regions of the peptide. The interaction with aromatic residues at the N-terminus appears to destabilize the stacking of Aβ40, while binding at the C-terminus can stabilize its α-helical structure. researchgate.net
Docking studies have also been performed to understand the interaction of Erythrosine B with other macromolecules. For example, its binding to the flavivirus NS2B-NS3 protease has been investigated, revealing that the dye can fit into specific pockets of the enzyme. nih.gov These interactions are often characterized by π-π stacking and hydrogen bonding. nih.gov Similarly, the interaction of Erythrosine B with herring sperm DNA has been studied using molecular docking, which suggested a partial intercalative binding mode where the benzene (B151609) ring of the dye inserts between the guanine (B1146940) and cytosine bases of the DNA. rsc.org
The binding affinity of these interactions can be quantified through the calculation of binding free energies. For the interaction with Aβ40, stronger binding energy was observed at the N-terminus, supporting a mechanism driven by stacking interactions. researchgate.net Spectrophotometric methods have also been used to determine the binding constants (Kd) of Erythrosine B with proteins like bovine serum albumin (BSA) and CD40L, with reported Kd values of 14 µM and 20 µM, respectively. nih.govnih.gov
Table 1: Docking and Binding Simulation Data for Erythrosine B with Various Macromolecules
| Macromolecule | Simulation Method | Key Interactions | Binding Affinity (Kd) |
| Amyloid Beta Peptide (Aβ40) | Molecular Dynamics | π-π stacking with aromatic residues | Stronger at N-terminus |
| Flavivirus NS2B-NS3 Protease | Molecular Docking | π-π stacking, Hydrogen bonding | - |
| Herring Sperm DNA | Molecular Docking | Partial intercalation between G-C bases | - |
| Bovine Serum Albumin (BSA) | Spectrophotometry | - | 14 µM nih.govnih.gov |
| CD40L | Spectrophotometry | - | 20 µM nih.govnih.gov |
This table is interactive. Click on the headers to sort the data.
Prediction of Spectroscopic Characteristics
Computational methods are increasingly used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental measurements.
Computational Simulation of Absorption and Emission Spectra
The absorption and emission spectra of xanthene dyes like this compound are governed by their electronic structure. Time-dependent density functional theory (TD-DFT) is a widely used quantum mechanical method for simulating these spectra. researchgate.net
Experimental data for the closely related Erythrosine B in ethanol (B145695) shows a strong absorption maximum (λmax) at 535 nm. photochemcad.com The emission maximum is also well-documented. researchgate.netresearchgate.net Computational simulations aim to reproduce these experimental values. However, it is important to note that a direct comparison between the calculated vertical transition energy (EV) and the experimental maximum absorption wavelength (λmax) can be misleading. A more accurate comparison involves considering vibrational effects and comparing the calculated and experimental center of gravity of the spectral bands. nih.gov
Modeling of pH-Dependent Spectroscopic Shifts
The absorption and emission spectra of fluorescein derivatives are often sensitive to pH changes. This is due to the presence of ionizable groups in the molecule, which can exist in different protonation states depending on the pH of the solution. These changes in protonation state alter the electronic structure of the dye, leading to shifts in its spectroscopic properties.
Computational modeling can be used to understand and predict these pH-dependent shifts. By calculating the electronic structure and spectra for the different possible protonation states of the dye, it is possible to simulate the effect of pH. nih.gov For instance, studies on the binding of Erythrosine B to proteins have shown a bathochromic (red) shift in its absorption spectrum upon binding, which can be quantified and modeled. nih.gov
Development of Predictive Models for Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties. These models are invaluable for predicting the properties of new, unsynthesized molecules.
For fluorescent dyes, QSAR models have been developed to predict properties such as intracellular localization. nih.govbenthamdirect.comresearchgate.net These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. Common descriptors include molecular weight (MW), logP (a measure of lipophilicity), electric charge, and the number of conjugated bonds. nih.govbenthamdirect.comresearchgate.net
Alternative descriptors, such as the Hydrophilic/Lipophilic Index (HLI), have also been developed and can be calculated using molecular modeling software. nih.govresearchgate.net These models have shown good accuracy in predicting, for example, the localization of dyes in different cellular compartments. nih.govbenthamdirect.comresearchgate.net
Table 2: Common Descriptors Used in QSAR/QSPR Models for Dyes
| Descriptor | Description | Relevance |
| Molecular Weight (MW) | The mass of a molecule. | Influences diffusion and transport across membranes. |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the hydrophobicity/lipophilicity of a molecule. |
| Electric Charge (Z) | The net charge of the molecule at a given pH. | Affects solubility and interaction with charged macromolecules. |
| Conjugated Bond Number (CBN) | The number of conjugated bonds in the molecule. | Related to the electronic structure and spectroscopic properties. |
| Hydrophilic/Lipophilic Index (HLI) | A calculated index of a molecule's hydrophilicity/lipophilicity. | An alternative to the experimental logP. nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Machine Learning and Artificial Intelligence Applications in Dye Design
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry, including the design of new dyes. researchgate.net By training on large datasets of known dyes and their properties, ML models can learn the complex relationships between chemical structure and function.
One notable application is the development of ML models, such as the ATTRNN (Attentive-based Neural Network), to predict the excitation and emission wavelengths of new xanthene dyes. researchgate.net These models can take the chemical structure of a dye, often represented as a SMILES string, as input and predict its key photophysical properties. The predictions from these ML models can be compared with and complement those from more traditional computational methods like TD-DFT. researchgate.net This data-driven approach has the potential to significantly accelerate the discovery and development of new fluorescent dyes with desired characteristics for specific applications. researchgate.netnih.govnih.gov
Emerging Research Frontiers and Future Directions for Disodium 4 ,5 Diiodofluorescein
Development of Next-Generation pH-Sensitive Probes with Enhanced Performance
The inherent pH sensitivity of the fluorescein (B123965) backbone is a key area of developmental research. While Disodium (B8443419) 4',5'-diiodofluorescein (B37397) is known to exhibit pH-dependent absorption and fluorescence, efforts are underway to enhance its performance for more precise and reliable pH measurements in complex biological environments.
Research has shown that the spectral properties of Erythrosin B are highly dependent on pH, with distinct changes in the absorption spectra from neutral to basic conditions. researchgate.net However, when entrapped in solid matrices like sol-gel silica (B1680970) coatings, these dyes can show altered responses and memory effects, where the spectral output depends on the direction of the pH change. researchgate.net This highlights a frontier for development: creating probes with more stable and predictable responses.
Future work is focused on synthesizing new derivatives that offer improved photostability, a sharper and more defined response across specific physiological pH ranges, and ratiometric sensing capabilities. Ratiometric sensors, which exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon a pH change, are particularly sought after as they provide a built-in correction for variations in probe concentration and instrumental factors. nih.govnih.gov The development of semisynthetic fluorescent pH sensors, where dyes are conjugated to proteins or other macromolecules, offers a pathway to creating brighter and more targeted probes that can outperform traditional GFP-based sensors like pHluorin. nih.gov
Table 1: pH-Dependent Spectroscopic Properties of Fluorescein Analogs
| Derivative/System | pH-Sensing Mechanism | Key Findings | Reference |
| Erythrosin B in Sol-Gel | Absorption spectra change with pH | Response is maximized in the basic range; shows hysteresis in a solid matrix. | researchgate.net |
| Fluoresceinamine (FA) Nanoparticles | Fluorescence emission linked to medium pH | Used for real-time detection of bacterial growth by monitoring pH changes. | nih.gov |
| SNARF®-1 (Fluorescein Derivative) | Ratiometric (dual emission) | Offers reliable intracellular pH (pHin) monitoring, overcoming issues of probe concentration fluctuation. | nih.gov |
Integration into Responsive Smart Materials and Biosensors
The integration of Disodium 4',5'-diiodofluorescein and its analogs into "smart" materials that respond to specific stimuli is a rapidly growing field. These materials can change their properties, such as swelling, conductivity, or optical output, in response to environmental cues like pH, temperature, or the presence of an analyte. denovix.comresearchgate.net
Hydrogels are a particularly promising platform. Researchers have developed hydrogel-based optical fiber sensors that can simultaneously monitor glucose and pH. nih.gov In such systems, a fluorescein derivative can be used for pH sensing, while another component, like phenylboronic acid (PBA), can bind to glucose. Since the glucose-binding affinity of PBA is pH-dependent, the integrated pH sensor provides crucial data for accurate glucose calibration. nih.gov Furthermore, hydrogel-coated microneedle biosensors are being designed for minimally invasive continuous glucose monitoring in interstitial fluid. nih.govgoogle.com
Another innovative approach involves molecularly imprinted polymers (MIPs). A novel method using MIPs coated on magnetic nanoparticles (Fe₃O₄@PDA@MIP) has been developed for the selective extraction and colorimetric determination of Erythrosin B from food samples. nih.gov This demonstrates the potential for creating highly selective smart materials for analytical and purification purposes.
Exploration of Photoactivatable and Photoswitchable Derivatives
A significant frontier in the application of xanthene dyes is the development of derivatives that can be controlled by light. The ability to switch a molecule's properties, such as fluorescence or spin state, on and off with specific wavelengths of light opens up applications in super-resolution microscopy and advanced spectroscopy.
Erythrosin B has been identified as a novel photoswitchable spin label for a technique called light-induced pulsed electron paramagnetic resonance (EPR) dipolar spectroscopy (LiPDS). researchgate.netnih.gov In this application, the photoexcited triplet state of Erythrosin B acts as a spin label that can be turned "on" by a laser pulse. This allows for the precise measurement of distances and relative orientations between the dye and other labels in biomolecules like peptides, providing valuable structural information. researchgate.netnih.gov This development is critical for advancing structural biology, offering an affordable alternative to more complex methods. researchgate.netnih.gov
Future research will likely focus on fine-tuning the photoswitching properties of diiodofluorescein derivatives. This includes optimizing the wavelengths required for activation and deactivation, improving the number of switching cycles before photobleaching, and developing derivatives that can be genetically encoded or specifically targeted to cellular compartments.
Nanoscale Applications and Advanced Bioimaging Technologies
The unique optical properties of this compound are being harnessed at the nanoscale to create novel probes for bioimaging and therapy. nih.govbioimagingtech.com By combining the dye with nanoparticles, researchers can enhance its functionality, improve its delivery to specific targets, and create multifunctional agents.
For instance, a synergistic effect has been demonstrated between Erythrosin B and gold nanoparticles (AuNPs) for photodynamic inactivation of bacteria. mdpi.com The AuNPs act as a carrier for the photosensitizer, linking it to E. coli cells and significantly enhancing the antibacterial effect upon irradiation with green light. mdpi.com In other work, Erythrosin B has been incorporated into fluorescent organic nanoparticles to create a highly sensitive FRET-based sensor. nih.gov
The photophysical characteristics of diiodofluorescein also make it a candidate for super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light to visualize cellular structures with unprecedented detail. wikipedia.orgnih.govnih.gov Techniques like STED (STimulated Emission Depletion) and SMLM (Single-Molecule Localization Microscopy) rely on the ability to control the emission of fluorophores. The photoswitchable nature demonstrated by Erythrosin B is a key property for SMLM methods like STORM and PALM. nih.gov Future work will involve designing diiodofluorescein derivatives specifically optimized for these advanced imaging modalities.
Table 2: Nanoscale Systems Incorporating Erythrosin B
| Nanomaterial System | Application | Mechanism of Action | Reference |
| Gold Nanoparticles (AuNPs) | Antibacterial Photodynamic Inactivation | AuNPs act as carriers, enhancing the delivery and synergizing the effect of Erythrosin B. | mdpi.com |
| Magnetic Nanoparticle MIPs | Selective Analyte Extraction | Molecularly imprinted polymer on a magnetic core provides high selectivity for Erythrosin B. | nih.gov |
| Organic Nanoparticles (PHNNPs) | FRET-based Sensing | Nanoparticles act as a fluorescent donor, which is quenched by Erythrosin B (acceptor) via FRET. | nih.gov |
Synergistic Approaches with Other Spectroscopic Techniques
To gain a more complete picture of complex systems, researchers are increasingly combining the fluorescence capabilities of this compound with other spectroscopic methods. This synergistic approach allows for multi-modal analysis, where different techniques provide complementary information.
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances and interactions between molecules. nih.govcam.ac.ukyoutube.com Erythrosin B has been successfully used as an acceptor or quencher in FRET systems. nih.govnih.gov For example, energy-transfer cassettes have been synthesized where a donor dye (like fluorescein) and Erythrosin B are bridged by a peptide, creating a tool to study molecular conformation and interactions. nih.gov
Raman spectroscopy, which provides detailed information about molecular vibrations, offers a powerful complementary technique to fluorescence. youtube.comnih.govyoutube.com While the strong fluorescence of dyes can sometimes interfere with the weaker Raman signal, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can overcome this. A study utilizing Erythrosin B-coated gold nanoparticles demonstrated their use as an analytical tool based on SERS, allowing for sensitive determination of the dye. nih.gov Combining fluorescence imaging with Raman spectroscopy can provide both spatial localization and detailed chemical fingerprinting of the dye's local environment.
Advanced Computational Methodologies for Comprehensive Understanding
The experimental exploration of this compound is increasingly supported by advanced computational methods. Techniques like Density Functional Theory (DFT) are providing unprecedented insight into the electronic structure and photophysical properties of these molecules, guiding the design of new derivatives.
Computational studies have been used to propose a detailed protonation pathway for Erythrosin B in aqueous solutions. researchgate.net By calculating the electronic properties of different ionic forms of the dye, researchers can predict how its absorption spectrum will change with pH, which aligns with and helps explain experimental spectrophotometric data. researchgate.net Similarly, DFT predictions have been crucial in validating experimental results from LiPDS studies, confirming the geometry and electronic state of the photoswitchable Erythrosin B triplet state. [1, 2 from first search]
These computational tools allow for the in silico screening of potential new derivatives. By modeling how different chemical modifications—such as altering the number or position of halogen atoms or adding new functional groups—would affect the molecule's absorption, emission, and pH sensitivity, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources.
Unexplored Chemical Modifications and Functional Enhancements
While the di- and tetra-iodo versions of fluorescein are well-studied, the potential for further chemical modification to enhance or alter their function is vast. Research into the synthesis of new analogs is a key frontier for expanding the applications of this dye scaffold.
One area of exploration is the synthesis of analogs with different functional groups to impart new biological activities or targeting capabilities. For example, a solvent-free, one-pot reaction has been used to create thioamidoalkyl fluorescein analogs. bohrium.com These new compounds were shown to have antibacterial activity against E. coli, with molecular docking studies suggesting they bind effectively to key bacterial proteins. bohrium.com This demonstrates a path toward transforming a simple dye into a targeted therapeutic or diagnostic agent.
Other potential modifications include:
Altering Halogenation: Systematically replacing iodine with other halogens (bromine, chlorine) or varying the number of iodine atoms could fine-tune the dye's photophysical properties, such as its quantum yield and susceptibility to photobleaching. acs.org
Improving Water Solubility: While the disodium salt is water-soluble, modifications to the xanthene core could enhance solubility at different pH values or in different solvent systems, broadening its applicability.
Creating Bio-orthogonal Handles: Introducing chemical groups that can undergo specific, bio-orthogonal "click" reactions would allow the dye to be easily and precisely attached to proteins, nucleic acids, or other biomolecules for targeted imaging applications.
By exploring these and other chemical modifications, the scientific community can continue to build upon the versatile fluorescein platform, developing next-generation tools for a wide range of scientific challenges.
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of Disodium 4',5'-diiodofluorescein in synthetic preparations?
- Methodological Answer : Utilize a combination of spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm molecular structure, while high-performance liquid chromatography (HPLC) identifies impurities. For example, chromatographic methods similar to those described for dichlorofluorescein isomers (HPLC with UV detection) can resolve isomer-specific peaks . Purity assessment should include residue on ignition tests (≤0.5% residue) and sensitiveness assays, as outlined in pharmacopeial standards for related fluorescein derivatives .
Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : Exchange reactions using sodium iodide-131 in acetic acid under mild heating (40–60°C) are effective, achieving high radioactive yields (>90%) . Key parameters include stoichiometric control of iodide precursors, reaction time (overnight mixing), and purification via recrystallization. Impurity profiles (e.g., minor iodinated byproducts) should be monitored using thin-layer chromatography (TLC) or HPLC .
Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?
- Methodological Answer : Gas chromatography (GC) with thermal conductivity detection, as described for dichlorofluoromethane analysis, can be adapted for volatile impurities . For non-volatile contaminants, inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual heavy metals, while UV-Vis spectroscopy identifies undesired fluorescein derivatives (e.g., mono- or triiodo analogs) .
Advanced Research Questions
Q. How does the incorporation of this compound into protein labeling protocols affect fluorescence polarization studies?
- Methodological Answer : The compound’s high molar extinction coefficient and iodine-heavy structure enhance fluorescence quenching, making it ideal for time-resolved polarized fluorescence studies. For example, labeling cysteine residues in cytochrome P450 enzymes with diiodofluorescein iodoacetamide derivatives allows precise measurement of protein rotational dynamics in lipid bilayers. Key considerations include labeling efficiency (≥95% via SDS-PAGE) and solvent polarity adjustments to minimize dye aggregation .
Q. What comparative advantages does this compound offer over tetraiodo or tetrabromo fluorescein derivatives in biological staining?
- Methodological Answer : Unlike 2',4',5',7'-tetraiodofluorescein (e.g., Erythrosine B), the 4',5'-diiodo configuration reduces steric hindrance, improving penetration into cellular matrices. This is critical for applications like live-cell imaging, where smaller halogenated probes minimize membrane disruption. Spectral overlap with common autofluorescence wavelengths (e.g., 488 nm excitation) should be validated using confocal microscopy .
Q. How can researchers address contradictions in photostability data for this compound across different experimental setups?
- Methodological Answer : Discrepancies often arise from variations in light source intensity (e.g., LED vs. laser) or solvent pH. A standardized protocol should include:
- Control experiments : Compare degradation rates under inert (N₂ atmosphere) vs. aerobic conditions.
- Spectroscopic calibration : Use actinometry to quantify photon flux exposure.
- Statistical reconciliation : Apply multivariate regression to isolate variables (e.g., pH, temperature) affecting stability .
Q. What strategies are recommended for integrating this compound into Förster resonance energy transfer (FRET) pairs?
- Methodological Answer : Pair the compound with a green-emitting acceptor (e.g., Alexa Fluor 488) to maximize spectral overlap (Stokes shift ~20 nm). Optimize donor-acceptor distance (4–6 nm) using computational modeling (e.g., molecular dynamics simulations). Validate FRET efficiency via sensitized emission or lifetime decay measurements in vitro .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC vs. capillary electrophoresis for purity) to resolve inconsistencies .
- Experimental Design : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses, particularly for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
